6-Azaspiro[4.5]decan-7-one
Description
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Structure
2D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
6-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11) |
InChI Key |
REZOLELVXRIQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 6-Azaspiro[4.5]decan-7-one
This technical guide provides a comprehensive overview of the fundamental properties, potential synthesis, and theoretical biological activities of 6-Azaspiro[4.5]decan-7-one. Designed for researchers, scientists, and professionals in drug development, this document collates available data on the core 6-azaspiro[4.5]decane scaffold and related derivatives to infer the characteristics of the target compound.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of 6-Azaspiro[4.5]decane and Related Analogs
| Property | 6-Azaspiro[4.5]decane[1] | 7-Azaspiro[4.5]decan-6-one[2] | 9-Oxa-6-azaspiro[4.5]decan-7-one[3][4] |
| Molecular Formula | C₉H₁₇N | C₉H₁₅NO | C₈H₁₃NO₂ |
| Molecular Weight | 139.24 g/mol | 153.22 g/mol | 155.2 g/mol |
| Physical State | Combustible liquid | Solid | Not Specified |
| CAS Number | 177-17-3 | Not Specified | 1643811-17-9 |
| IUPAC Name | 6-azaspiro[4.5]decane | 7-azaspiro[4.5]decan-6-one | 9-oxa-6-azaspiro[4.5]decan-7-one |
| InChI Key | FIEQFLLZBBTQHY-UHFFFAOYSA-N | ZZNUDFDVFCFNPA-UHFFFAOYSA-N | JPQRHWZCJFWPDG-UHFFFAOYSA-N |
| Purity | Not Specified | 95.0% | 95% |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of related azaspirocyclic compounds. One potential approach involves a multi-step synthesis starting from commercially available precursors.
Proposed Synthetic Pathway
A potential synthetic route could involve the construction of the spirocyclic core followed by functional group manipulation to introduce the ketone at the 7-position. This could be achieved through reactions such as the Dieckmann condensation or by oxidation of a corresponding alcohol.
References
An In-depth Technical Guide to 6-Azaspiro[4.5]decan-7-one: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azaspiro[4.5]decan-7-one is a heterocyclic organic compound featuring a spirocyclic system where a cyclopentane ring and a piperidinone ring are joined by a single common carbon atom. This scaffold is of significant interest in medicinal chemistry and drug development due to its rigid conformational structure, which can enhance binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, plausible synthetic approaches, and expected spectroscopic characteristics of this compound and its derivatives.
Chemical Structure and Stereochemistry
The core structure of this compound consists of a five-membered carbocyclic ring (cyclopentane) and a six-membered nitrogen-containing heterocyclic ring (piperidin-2-one, a lactam) fused at the C5 position of the cyclopentane ring and the C6 position of the piperidinone ring. The systematic IUPAC name for this compound is this compound.
The spirocyclic nature of this molecule introduces a chiral center at the spiro carbon atom (C5). Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-6-azaspiro[4.5]decan-7-one. The presence of additional substituents on the rings can lead to the formation of diastereomers, further increasing the stereochemical complexity and the potential for developing highly specific therapeutic agents. For instance, the substituted derivative (4S,5R)-4-acetyl-6-azaspiro[4.5]decan-7-one highlights a specific stereochemical configuration.[1]
Caption: Chemical structure of the this compound core.
Synthetic Approaches
While a definitive, optimized synthesis for the parent this compound is not extensively documented in publicly available literature, several established synthetic methodologies for constructing lactams and spirocycles can be proposed. The most plausible routes include the Beckmann rearrangement and the Schmidt reaction of a corresponding spirocyclic ketone.
Beckmann Rearrangement
The Beckmann rearrangement is a classic method for converting an oxime to an amide or lactam.[2] This approach would involve the synthesis of spiro[4.5]decan-6-one, followed by its conversion to the corresponding oxime and subsequent acid-catalyzed rearrangement.
Experimental Protocol (General):
-
Oxime Formation: Spiro[4.5]decan-6-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an alcoholic solvent. The mixture is typically heated to reflux for several hours. After cooling, the product oxime is isolated by extraction and purified by crystallization or chromatography.
-
Rearrangement: The purified oxime is treated with a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized, and the crude this compound is extracted and purified.
Caption: Proposed synthetic workflow via Beckmann rearrangement.
Schmidt Reaction
The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid.[3] This method avoids the isolation of the oxime intermediate.
Experimental Protocol (General):
-
Reaction Setup: Spiro[4.5]decan-6-one is dissolved in a non-protic solvent (e.g., chloroform or benzene) and cooled in an ice bath. A strong acid, such as sulfuric acid or a Lewis acid, is added.
-
Addition of Hydrazoic Acid: A solution of hydrazoic acid in the same solvent is added dropwise to the cooled ketone-acid mixture. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
-
Workup and Purification: After the addition is complete, the reaction is stirred for a specified time before being carefully quenched with water or a basic solution. The organic layer is separated, washed, dried, and concentrated. The resulting this compound is then purified by chromatography or crystallization.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for the parent this compound is scarce. However, the expected spectral characteristics can be predicted based on the functional groups present and by analogy to similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.0 - 3.5 | Multiplet | -CH₂- adjacent to the lactam nitrogen |
| ¹H | 2.2 - 2.5 | Multiplet | -CH₂- adjacent to the lactam carbonyl |
| ¹H | 1.4 - 1.9 | Multiplets | Remaining cyclopentyl and piperidinyl protons |
| ¹³C | 170 - 180 | Singlet | Lactam Carbonyl (C=O) |
| ¹³C | 55 - 65 | Singlet | Spiro Carbon |
| ¹³C | 40 - 50 | Triplet | -CH₂- adjacent to the lactam nitrogen |
| ¹³C | 20 - 40 | Triplets | Remaining cyclopentyl and piperidinyl carbons |
Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3400 | Strong, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (lactam) | 1640 - 1680 | Strong, Sharp |
| C-N Stretch | 1200 - 1350 | Medium |
The strong absorption band for the lactam carbonyl is a key diagnostic feature in the IR spectrum.
Applications in Drug Discovery
The rigid spirocyclic framework of this compound is a valuable feature in the design of novel therapeutic agents. This structural rigidity can lead to:
-
Increased Receptor Binding Affinity: By locking the molecule in a specific conformation, the entropic penalty of binding to a receptor can be reduced.
-
Improved Selectivity: The well-defined three-dimensional shape can allow for more specific interactions with the target receptor over other related receptors.
-
Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolic attack, potentially increasing the in vivo half-life of a drug candidate.
Derivatives of the azaspiro[4.5]decane core have been investigated for a range of biological activities, and this scaffold continues to be an attractive starting point for the development of new chemical entities.
Conclusion
This compound represents a fundamentally important heterocyclic scaffold with significant potential in medicinal chemistry. While detailed experimental data on the parent compound is limited, its structure, stereochemistry, and plausible synthetic routes can be understood through established principles of organic chemistry. The unique conformational constraints imposed by the spirocyclic system make it a compelling building block for the design of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted.
References
6-Azaspiro[4.5]decan-7-one CAS number and IUPAC name
An In-Depth Technical Guide to 7-Azaspiro[4.5]decan-6-one
It appears that the requested compound, 6-Azaspiro[4.5]decan-7-one, is not a readily available or well-documented chemical entity. Extensive searches in chemical databases did not yield a specific CAS number or IUPAC name for this exact structure. However, a closely related and commercially available isomer, 7-Azaspiro[4.5]decan-6-one, has been identified and is the focus of this technical guide.
This document provides a comprehensive overview of 7-Azaspiro[4.5]decan-6-one, including its chemical identifiers, physical properties, and available biological activity data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of spirocyclic compounds.
Chemical Identification and Properties
7-Azaspiro[4.5]decan-6-one is a heterocyclic compound featuring a spirocyclic system where a piperidine ring and a cyclopentane ring are joined at a single carbon atom. The structure includes a lactam functional group within the piperidine ring.
| Identifier | Value | Source |
| CAS Number | 1215295-95-6 | [1][2] |
| IUPAC Name | 7-azaspiro[4.5]decan-6-one | [1] |
| Molecular Formula | C₉H₁₅NO | [2] |
| Molecular Weight | 153.22 g/mol | [1][2] |
| InChI Key | ZZNUDFDVFCFNPA-UHFFFAOYSA-N | [1] |
Physical Properties:
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis
Biological Activity and Therapeutic Potential
The biological activity of 7-Azaspiro[4.5]decan-6-one itself is not extensively documented in publicly available literature. However, the azaspiro[4.5]decane scaffold is a recognized pharmacophore present in a variety of biologically active molecules, indicating the potential for this compound and its derivatives in drug discovery.
Research into structurally related compounds provides insights into potential therapeutic applications:
-
Antiviral Activity: A study on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share the same core spirocyclic system, demonstrated inhibitory activity against human coronavirus 229E.[4] This suggests that the azaspiro[4.5]decane scaffold could be a valuable starting point for the development of novel antiviral agents. The study highlighted that substitutions on the azaspiro[4.5]decane ring system were crucial for the observed antiviral activity.[4]
-
Dopamine Agonist Activity: Derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane have been synthesized and evaluated for their potential as dopamine agonists.[3] While the tested compounds did not show central nervous system activity, one analog exhibited potent peripheral dopamine agonist activity.[3] This indicates that modifications of the azaspiro[4.5]decane core could lead to compounds with activity at dopamine receptors.
-
Sigma Receptor Ligands for Tumor Imaging: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been developed as a high-affinity ligand for the σ1 receptor and has shown potential as a radiotracer for tumor imaging in preclinical studies.[5]
Experimental Protocols and Future Directions
Detailed experimental protocols involving 7-Azaspiro[4.5]decan-6-one are not currently available. To fully elucidate the therapeutic potential of this compound, further research is required. Below is a logical workflow for future investigation.
Caption: A logical workflow for the investigation of 7-Azaspiro[4.5]decan-6-one.
Signaling Pathways
Given the lack of specific biological data for 7-Azaspiro[4.5]decan-6-one, no definitive signaling pathways can be diagrammed at this time. However, based on the activity of related compounds, one could hypothesize potential interactions with pathways involving viral replication or dopaminergic signaling. Further research is necessary to confirm any such interactions.
The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the antiviral activity of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold.
Caption: A hypothetical antiviral mechanism for a 7-Azaspiro[4.5]decan-6-one derivative.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Hit2Lead | 7-azaspiro[4.5]decan-6-one | CAS# 1215295-95-6 | MFCD14702907 | BB-4040586 [hit2lead.com]
- 3. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the 6-Azaspiro[4.5]decan-7-one Scaffold
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of the 6-azaspiro[4.5]decan-7-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. While a detailed historical account of the specific unsubstituted compound, this compound, remains elusive in publicly accessible literature, this document provides a comprehensive overview of the synthesis, characterization, and biological significance of its derivatives. The focus will be on the foundational chemistry and therapeutic potential of the broader class of 6-azaspiro[4.5]decane compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction to the 6-Azaspiro[4.5]decane Scaffold
The 6-azaspiro[4.5]decane framework consists of a piperidine ring fused to a cyclopentane ring at the alpha-carbon to the nitrogen atom. The "-7-one" designation indicates a carbonyl group at the 7th position, which is the carbon adjacent to the spirocyclic center within the piperidine ring. This rigid, three-dimensional structure offers a unique conformational constraint that is highly attractive for drug design, potentially leading to enhanced target selectivity and improved pharmacokinetic profiles.
While the specific discovery of this compound is not well-documented, the broader class of azaspirocyclic compounds has been a subject of synthetic exploration for decades. These efforts have been largely driven by their presence in natural products and their potential as scaffolds for a wide range of biologically active molecules.
Synthetic Strategies for the 6-Azaspiro[4.5]decane Core
The construction of the 6-azaspiro[4.5]decane skeleton is a key challenge for chemists. Various synthetic methodologies have been developed to access this core structure, often involving multi-step sequences. A general overview of these approaches is presented below.
Key Synthetic Approaches
Several key synthetic strategies have been employed to construct the 6-azaspiro[4.5]decane core. These include:
-
Intramolecular Cyclization Reactions: These are among the most common methods, where a suitably functionalized linear precursor undergoes cyclization to form the spirocyclic system.
-
Rearrangement Reactions: Certain molecular rearrangements can be ingeniously applied to construct the spirocyclic core.
-
Multi-component Reactions: These reactions offer an efficient way to build molecular complexity in a single step, and have been utilized for the synthesis of azaspirocyclic compounds.
A simplified logical workflow for a common synthetic approach is illustrated below.
Caption: A logical workflow for a typical synthesis of the 6-azaspiro[4.5]decane core.
Characterization of 6-Azaspiro[4.5]decane Derivatives
The structural elucidation and characterization of 6-azaspiro[4.5]decane derivatives rely on a combination of modern spectroscopic techniques.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the spirocyclic framework. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. |
| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the presence of key functional groups, such as the carbonyl (C=O) group of the lactam in the 7-one derivatives. |
| X-ray Crystallography | In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry. |
Biological Significance and Therapeutic Potential
While specific biological activity for the parent this compound is not reported, derivatives of the 6-azaspiro[4.5]decane scaffold have shown a wide range of biological activities, highlighting the therapeutic potential of this core.
Reported Biological Activities of Derivatives
Derivatives of the broader azaspiro[4.5]decane class have been investigated for a variety of therapeutic applications, including:
-
Antiviral Activity: Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated inhibitory activity against human coronavirus 229E.
-
Antimicrobial Properties: The spirocyclic scaffold is a feature in some compounds with antibacterial and antifungal activities.
-
Central Nervous System (CNS) Activity: The rigid conformation of azaspirocycles makes them attractive candidates for targeting CNS receptors with high selectivity.
Potential Signaling Pathway Interactions
The interaction of small molecules with biological signaling pathways is a cornerstone of drug action. While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, it is plausible that derivatives could modulate various cellular signaling cascades. A hypothetical workflow for investigating such interactions is presented below.
Caption: A conceptual workflow for investigating the biological activity of a 6-azaspiro[4.5]decane derivative.
Future Directions
The this compound core remains an intriguing and underexplored area of chemical space. Future research in this area could focus on:
-
Development of Novel Synthetic Routes: The creation of more efficient and stereoselective synthetic methods to access a wider diversity of derivatives.
-
Exploration of Biological Activity: Systematic screening of compound libraries based on this scaffold against a broad range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Detailed investigation of how structural modifications to the core affect biological activity to guide the design of more potent and selective compounds.
The 6-Azaspiro[4.5]decan-7-one Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide on the Emerging Biological Significance and Therapeutic Potential of 6-Azaspiro[4.5]decan-7-one Derivatives
The this compound core is a spirocyclic heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. While the precise mechanism of action of the unsubstituted parent compound is not extensively documented in publicly available literature, its structural motif is a key component in a variety of synthetic molecules exhibiting significant biological activities. This guide provides a comprehensive overview of the known mechanisms of action, biological targets, and therapeutic potential of derivatives built upon the this compound framework, with a focus on their applications in antiviral and anticancer research.
I. Antiviral Activity: Inhibition of Human Coronavirus
Derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). The mechanism of this antiviral activity is believed to be the inhibition of viral replication, a critical step in the viral life cycle.
Quantitative Data Summary: Anti-Coronavirus Activity
| Compound ID | Modifications to Core Scaffold | EC50 (µM) against HCoV-229E | Cytotoxicity (CC50 in µM) |
| 7m | Methyl at C-2, specific amide side chain | Active (exact value not specified) | Low |
| 7n | Methyl at C-2, different amide side chain | Active (exact value not specified) | Low |
| 8k | Methyl at C-2, specific amide side chain | Active (exact value not specified) | Low |
| 8l | Methyl at C-2, different amide side chain | Active (exact value not specified) | Low |
| 8m | Methyl at C-2, yet another amide side chain | Active (exact value not specified) | Low |
| 8n | Methyl at C-2, 8-tert-butyl, 3-phenylpropanamide side chain | 5.5 | Low |
| 8p | Methyl at C-2, different amide side chain | Active (exact value not specified) | Low |
Data synthesized from a study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives. The core azaspiro[4.5]decane structure is a key feature.[1]
Experimental Protocols: Antiviral Assay
The antiviral activity of these compounds was assessed using a cell-based assay. Human embryonic lung (HEL) 299 fibroblast cells were infected with human coronavirus 229E. The tested compounds were then added to the cell cultures. The efficacy of the compounds was determined by measuring the reduction in viral replication, typically quantified by techniques such as quantitative polymerase chain reaction (qPCR) to measure viral RNA levels or by observing the cytopathic effect (CPE) of the virus on the cells. The 50% effective concentration (EC50) was then calculated.
II. Anticancer Activity: Dual EGFR/BRAFV600E Inhibition
A distinct series of derivatives, specifically 4-((quinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-ones, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds have been proposed to function as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant protein, both of which are key components of signaling pathways that drive cancer cell proliferation and survival.[2]
Signaling Pathway Context
The EGFR and BRAF proteins are critical nodes in the MAPK/ERK signaling cascade. Aberrant activation of this pathway, often through mutations in EGFR or BRAF, leads to uncontrolled cell growth. Dual inhibition of both targets can be an effective strategy to overcome resistance mechanisms that may arise from targeting a single point in the pathway.
Quantitative Data Summary: Antiproliferative Activity
| Compound ID | Modifications to Core Scaffold | Target Cancer Cell Lines | Antiproliferative Effect |
| 6b | Quinolinone and thiazolidinone moieties | Four cancer cell lines | Most effective |
| 6e | Quinolinone and thiazolidinone moieties | Four cancer cell lines | Most effective |
| 7b | Quinolinone and thiazolidinone moieties | Four cancer cell lines | Most effective |
Details on the specific cancer cell lines and IC50 values were not fully elaborated in the initial findings but the compounds were highlighted as the most potent.[2]
Experimental Protocols: Antiproliferative Assays
The antiproliferative properties of these compounds were assessed against a panel of human cancer cell lines. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this procedure, cancer cells are seeded in multi-well plates and treated with varying concentrations of the test compounds. After an incubation period, MTT is added, which is converted by metabolically active cells into a colored formazan product. The amount of formazan is then quantified spectrophotometrically, providing a measure of cell viability. The concentration of the compound that inhibits cell growth by 50% (IC50) is then determined.
III. Central Nervous System Applications: Nootropic and Cholinesterase Inhibition Potential
The related structure, 9-oxa-6-azaspiro[4.5]decan-7-one, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system, particularly nootropic (cognitive-enhancing) agents and cholinesterase inhibitors.[3] Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease. The rigid spirocyclic structure is thought to contribute to improved selectivity and metabolic stability of the final drug candidates.[3]
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutics. While a singular, defined mechanism of action for the parent compound remains to be fully elucidated, its derivatives have demonstrated significant and diverse biological activities. The current body of research points towards at least three distinct mechanistic classes for compounds incorporating this core structure: inhibition of viral replication, dual inhibition of key cancer-driving kinases, and modulation of central nervous system targets. The conformational rigidity and synthetic tractability of the azaspiro[4.5]decane system make it a highly attractive "privileged structure" for future drug discovery and development efforts. Further investigation into the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-oxa-6-azaspiro[4.5]decan-7-one [myskinrecipes.com]
A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research into the biological activity of 6-Azaspiro[4.5]decan-7-one is limited. This document provides an in-depth overview of the potential biological activities of this spiro-γ-lactam, inferred from studies on structurally related spirocyclic lactams and their derivatives. The information presented herein is intended to serve as a guide for future research and development.
Introduction to Spiro-Lactams
The this compound core structure is a member of the spiro-lactam family of compounds. Spirocyclic compounds, characterized by two rings sharing a single common atom, have gained significant attention in medicinal chemistry due to their unique three-dimensional structures. This rigid, defined spatial arrangement can lead to improved pharmacokinetic properties and potent interactions with biological targets.[1] The lactam moiety, a cyclic amide, is a well-established pharmacophore, most notably in the vast class of β-lactam antibiotics.[2] The fusion of these two structural features in spiro-lactams creates a compelling scaffold for the development of novel therapeutic agents with a wide range of potential biological activities.[1][2]
Potential Biological Activities
Based on the literature for related spiro-β-lactams and spiro-γ-lactams, the this compound scaffold may exhibit the following biological activities:
Antimicrobial Activity
Spiro-lactams have shown significant promise as antimicrobial agents, with activity against viruses, parasites, and bacteria.[3][4]
-
Anti-HIV and Antiplasmodial Activity: Several studies have identified spiro-β-lactams and spiro-γ-lactams with potent in vitro activity against HIV and Plasmodium, the parasite responsible for malaria.[3][5] Some derivatives have demonstrated IC50 values in the low micromolar and even nanomolar range.[3][5][6] The mechanism of action for some of these compounds appears to be complex, potentially affecting all stages of the HIV replicative cycle.[7]
-
Antibacterial Activity: The β-lactam ring is a cornerstone of antibacterial therapy, functioning by acylating transpeptidase and inhibiting the synthesis of the bacterial cell wall.[2] While many modern bacteria have developed resistance to traditional β-lactam antibiotics, novel spirocyclic derivatives are being investigated.[8] Notably, some spiro compounds have demonstrated the ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[1]
Table 1: Antimicrobial Activity of Selected Spiro-Lactam Derivatives
| Compound Class | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Spiro-γ-lactam derivative | Plasmodium | IC50 | < 3.5 µM | [3] |
| Spiro-3H-pyrazole-β-lactam | HIV-1 | IC50 | 12 nM | [5] |
| Spirocyclopentenyl-β-lactam | P. berghei (hepatic) | IC50 | 550 nM | [7] |
| Spirocyclopentenyl-β-lactam | P. falciparum (blood) | IC50 | 430 nM | [7] |
| Spiro-β-lactam derivative | HIV-2 | IC50 | 0.285 µM |[6] |
Anticancer Activity
The unique structural properties of spiro-lactams make them attractive scaffolds for the development of new anticancer drugs.[2] Research in this area is ongoing, with some spirocyclic compounds showing promise in preclinical studies.[2] For instance, synthetic analogs of clavatadine C, a spirocyclic bromotyrosine, have been evaluated for their cytotoxic effects against cancer cell lines, such as human malignant melanoma (A-375).[9] While initial results showed low selectivity, these findings provide a basis for further structural optimization to enhance anticancer potency and specificity.[9]
Antidiabetic Activity
Recent studies have highlighted the potential of β-lactam derivatives as antidiabetic agents, specifically through the inhibition of the α-glucosidase enzyme.[10] This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia in patients with type 2 diabetes. Newly synthesized β-lactams have demonstrated potent α-glucosidase inhibitory activity, with IC50 values superior to the standard drug, acarbose.[10] Furthermore, in vivo studies have shown that these compounds can lead to a significant decrease in blood sugar levels.[10]
Table 2: Antidiabetic Activity of Selected β-Lactam Derivatives
| Compound ID | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| B8 | α-glucosidase | IC50 | 3.33 µM | [10] |
| B9 | α-glucosidase | IC50 | 2.21 µM | [10] |
| Acarbose (Standard) | α-glucosidase | IC50 | 5.47 µM | [10] |
| B8 (in vivo) | Blood Sugar Reduction | % Decrease | >12.61% | [10] |
| B9 (in vivo) | Blood Sugar Reduction | % Decrease | >12.61% | [10] |
| Glibenclamide (Standard) | Blood Sugar Reduction | % Decrease | 11.74% |[10] |
Experimental Protocols
The following sections detail common methodologies for the synthesis and biological evaluation of spiro-lactams.
Synthesis Protocols
-
Staudinger [2+2] Ketene-Imine Cycloaddition: This is a key reaction for the synthesis of the β-lactam ring.[2]
-
An imine derivative is prepared.
-
The imine is reacted with a ketene, generated in situ, in a suitable solvent (e.g., benzene).
-
The reaction proceeds via a [2+2] cycloaddition to form the four-membered β-lactam ring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
The final spiro-β-lactam product is purified using column or preparative chromatography.[2]
-
-
1,3-Dipolar Cycloaddition: This method is employed for the synthesis of chiral spiro-γ-lactams.[3]
-
A diazo-γ-lactam is synthesized as the 1,3-dipole.
-
This is reacted with an electron-deficient dipolarophile.
-
The cycloaddition reaction leads to the formation of the spiro-γ-lactam scaffold.[3]
-
Biological Evaluation Protocols
-
In Vitro Anti-HIV Assay:
-
TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are used.
-
Cells are seeded in 96-well plates.
-
The test compounds are serially diluted and added to the cells.
-
A known titer of an HIV-1 isolate (e.g., SG3.1) is added to the wells.
-
The plates are incubated for a specified period (e.g., 48 hours).
-
Luciferase activity is measured as a readout of viral infectivity.
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[6][7]
-
-
In Vitro Antiplasmodial Assay:
-
For the hepatic stage, human hepatoma cells (Huh7) are seeded and infected with Plasmodium berghei sporozoites in the presence of the test compounds.
-
After incubation, the level of infection is quantified by measuring the expression of a parasite-specific protein (e.g., by bioluminescence or immunofluorescence).
-
For the blood stage, synchronized Plasmodium falciparum cultures are incubated with the test compounds.
-
Parasite growth is assessed using a DNA-intercalating dye (e.g., SYBR Green I) or by microscopy.
-
The IC50 values are determined from the dose-response curves.[3][7]
-
-
α-Glucosidase Inhibition Assay:
-
A solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer) is prepared.
-
The test compound is pre-incubated with the enzyme solution.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
The IC50 value is calculated by comparing the enzyme activity with and without the inhibitor.[10]
-
-
Cytotoxicity Assay:
-
A suitable cell line (e.g., TZM-bl, A-375) is seeded in 96-well plates.[6][9]
-
The cells are exposed to serial dilutions of the test compound for a defined period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[6]
-
Visualizations
References
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eg-fr.uc.pt [eg-fr.uc.pt]
- 6. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 7. miguelprudencio.com [miguelprudencio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of β-lactams as potent antidiabetic agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 6-Azaspiro[4.5]decan-7-one Derivatives and Analogs for Drug Discovery Professionals
Abstract
The 6-azaspiro[4.5]decan-7-one scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and its potential as a template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs. We present a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Spirocyclic systems, characterized by two rings sharing a single common atom, are of immense interest in drug discovery. The conformational rigidity imparted by the spiro center can lead to higher binding affinities and selectivities for biological targets. The this compound core, which incorporates a piperidine ring fused to a cyclopentanone, is a privileged scaffold found in a variety of natural products with diverse biological activities. This guide will delve into the synthetic strategies to access this core and its analogs, summarize their biological evaluation against various diseases, and provide detailed experimental methodologies to aid in the further exploration of this promising class of compounds.
Synthetic Methodologies
The construction of the 6-azaspiro[4.5]decane framework can be achieved through various synthetic strategies. A common approach involves the use of rearrangement reactions to form the spirocyclic core.
Synthesis of a 6-Azaspiro[4.5]decan-1-one Derivative
A synthetic route toward a functionalized 6-azaspiro[4.5]decan-1-one, a close analog of the 7-one isomer, has been reported in the context of the total synthesis of the marine alkaloid halichlorine. This methodology utilizes an N-bromosuccinimide (NBS)-promoted semipinacol rearrangement.[1]
Experimental Protocol: Synthesis of (-)-(4R,5S,7R,10S)-7-Allyl-10-bromo-4-[(1S)-3-(4-methoxybenzyloxy)-1-methylpropyl]-6-(toluene-4-sulfonyl)-6-azaspiro[4.5]decan-1-one [1]
To a stirred solution of 41 mg of allylic alcohol 24 (76.0 µmol, 1 equivalent) in 2 mL of a 1:1 mixture of propylene oxide and 2-propanol at -78 °C is added 16.2 mg of N-bromosuccinimide (91.2 µmol, 1.2 equivalents). The resulting mixture is stirred at -78 °C for 2 hours and then warmed to room temperature overnight (approximately 14 hours). After concentration in vacuo, the residue is purified by column chromatography on silica gel (25% diethyl ether in petroleum ether) to yield 41 mg (87%) of the desired product as a clear, colorless oil.
Biological Activities and Quantitative Data
Derivatives of the azaspiro[4.5]decane scaffold have demonstrated a wide range of biological activities, including potential as dopamine agonists, and anticancer and antiviral agents.
Dopamine Agonist Activity
A series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are protected analogs of the this compound core, have been evaluated for their potential as dopamine agonists.[2]
| Compound | Structure | In Vivo Activity | ID50 (µmol/kg) |
| 4-indolymethyl analog | 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Potent peripheral dopamine agonist | 0.095 |
| Apomorphine (reference) | Potent dopamine agonist | 0.0348 |
Anticancer Activity
Various spiro compounds have been investigated for their anticancer properties. The following table summarizes the in vitro antiproliferative activities of a series of spirocycles against several human cancer cell lines, as determined by an MTT-based assay.[3][4][5]
| Compound | HCT116 (IC50, µM) | PC3 (IC50, µM) | HL60 (IC50, µM) | SNB19 (IC50, µM) |
| 1c | 52.81 | 74.40 | 49.72 | 101 |
Antiviral Activity
Spirooxindole derivatives have been assessed for their antiviral activity against highly pathogenic coronaviruses. The half-maximal cytotoxic concentrations (CC50) and virus-inhibitory concentrations (IC50) were determined using MTT and plaque reduction assays, respectively.[6]
| Compound | SARS-CoV-2 (IC50, µM) | MERS-CoV (IC50, µM) |
| 4c | 17 | - |
| 4d | 24 | 23 |
| 4e | 18 | - |
| 4i | - | 11 |
| 4k | 27 | - |
| 4k + 4i (combination) | 3.275 | - |
Experimental Protocols for Biological Assays
Anticancer Activity Assay (NCI60 Protocol)
The US National Cancer Institute (NCI) protocol for in vitro anticancer drug screening is a widely accepted method.[7]
-
Cell Line Preparation: Human tumor cell lines from nine different cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast) are inoculated onto microtiter plates and pre-incubated for 24-48 hours.
-
Compound Addition: Test compounds are added to the wells at a concentration of 10⁻⁵ M.
-
Incubation: The culture is incubated for an additional 48 hours.
-
Endpoint Determination: Cell viability is determined using the sulforhodamine B (SRB) protein binding dye.
-
Data Analysis: For compounds showing significant activity, a five-concentration assay is performed to calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Antiviral Assay for Coronaviruses
This protocol is used to evaluate the antiviral activity of compounds against coronaviruses like SARS-CoV-2 and MERS-CoV.[8]
-
Cell Culture: A549-ACE2/TMPRSS2 or VeroE6/TMPRSS2 cells are seeded in 96-well or 384-well plates and incubated for 24 hours at 37°C with 5% CO₂.
-
Compound Dispensing: Test compounds are serially diluted and added to the cells. A typical titration range involves 10 points of 3-fold dilutions, with concentrations ranging from 36 µM to 0.0018 µM.
-
Viral Infection: The cells are infected with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period dependent on the virus and whether a reporter virus is used.
-
Quantification of Viral Activity:
-
For reporter viruses (e.g., expressing luciferase): CellTiter-Glo or Nano-Glo Luciferase Assay System is used to measure luminescence.
-
For wild-type viruses: Immunostaining for viral antigens can be performed, followed by fluorescence detection.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
While the direct molecular targets of many this compound derivatives are still under investigation, analogs have been shown to modulate key signaling pathways involved in inflammation and cell survival.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Some azaspiro compounds have been identified as inhibitors of this pathway.
Caption: JAK-STAT signaling pathway and potential inhibition by azaspiro analogs.
RIPK1 Signaling Pathway
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of cell death and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for various inflammatory diseases.
Caption: Simplified RIPK1 signaling pathway and potential inhibition.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility and the conformational rigidity of the spirocyclic core make it an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research in this area. Future efforts should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a wider range of biological assays. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds significant promise for the discovery of new treatments for a variety of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
6-Azaspiro[4.5]decan-7-one: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[4.5]decan-7-one core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional conformation that is attractive for the design of novel therapeutics. Its rigid spirocyclic system allows for precise orientation of substituents, leading to enhanced selectivity and potency for a variety of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, derivatization, and application in drug discovery, with a focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists and dopamine agonists.
Introduction to the this compound Scaffold
Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have gained significant attention in drug design due to their conformational rigidity and novelty. The this compound scaffold, incorporating a piperidine and a pyrrolidin-2-one ring, provides a robust framework for the development of potent and selective ligands. This structure can be strategically functionalized at various positions to modulate its physicochemical properties and biological activity.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the construction of the piperidine ring followed by the annulation of the γ-lactam.
General Experimental Workflow
Below is a generalized workflow for the synthesis of this compound derivatives, based on established methodologies for related azaspirocyclic systems.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a 6-Azaspiro[4.5]decan-1-one Derivative
The following protocol is adapted from the synthesis of a related azaspiro[4.5]decan-1-one system and illustrates the key chemical transformations.
Synthesis of (-)-(4R,5S,7R,10S)-7-Allyl-10-bromo-4-[(1S)-3-(4-methoxybenzyloxy)-1-methylpropyl]-6-(toluene-4-sulfonyl)-6-azaspiro[4.5]decan-1-one
-
Preparation of the Allylic Alcohol Precursor: The synthesis starts with the preparation of a suitably substituted allylic alcohol.
-
NBS-Promoted Semipinacol Rearrangement: To a stirred solution of the allylic alcohol (1 equivalent) in a 1:1 mixture of propylene oxide and 2-propanol at -78 °C, N-bromosuccinimide (NBS) (1.2 equivalents) is added.
-
Reaction Progression: The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight (approximately 14 hours).
-
Work-up and Purification: The reaction mixture is concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (25% diethyl ether-petroleum ether) to yield the desired 6-azaspiro[4.5]decan-1-one derivative.
Applications in Drug Discovery
The this compound scaffold has been successfully employed in the discovery of potent modulators of various biological targets, most notably the neurokinin-1 (NK-1) receptor and dopamine receptors.
Neurokinin-1 (NK-1) Receptor Antagonists
The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is a G protein-coupled receptor (GPCR) involved in pain transmission, inflammation, and emesis. Antagonists of the NK-1 receptor are effective antiemetics, particularly for chemotherapy-induced nausea and vomiting. The rigid conformation of the this compound scaffold allows for the precise positioning of pharmacophoric elements required for high-affinity binding to the NK-1 receptor.
The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway is shown below.
Caption: Simplified signaling cascade initiated by Substance P binding to the NK-1 receptor.
Dopamine Receptor Agonists
Derivatives of the closely related 1,4-dioxa-7-azaspiro[4.5]decane scaffold have been investigated as potential dopamine agonists. Dopamine agonists are used in the treatment of Parkinson's disease and other neurological disorders.
The following table summarizes the in vivo dopamine agonist activity of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. The activity was assessed in the cat cardioaccelerator nerve assay.[1]
| Compound | R-Group at C6 | Peripheral Dopamine Agonist Activity (ID50, µmol/kg) |
| 1 | Benzyl | > 10 |
| 2 | 3-Indolylmethyl | > 10 |
| 3 | 4-Indolylmethyl | 0.095 |
| Apomorphine (reference) | - | 0.0348 |
Experimental Protocols for Pharmacological Evaluation
NK-1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK-1 receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NK-1 receptor are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate. Each well contains:
-
Cell membranes
-
A fixed concentration of a radiolabeled NK-1 receptor antagonist (e.g., [³H]Substance P or other suitable radioligand)
-
Varying concentrations of the test compound.
-
-
Incubation: The plate is incubated at room temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a valuable and versatile platform for the design and discovery of novel therapeutic agents. Its inherent rigidity and three-dimensional character provide a unique advantage in achieving high potency and selectivity for a range of biological targets, including GPCRs like the NK-1 and dopamine receptors. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of next-generation drugs targeting a wide array of diseases. Further exploration of the chemical space around this core structure is likely to yield new and improved drug candidates.
References
A Technical Deep Dive into Spiro-γ-lactam Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
The spiro-γ-lactam motif, a unique three-dimensional scaffold, is a recurring structural element in a diverse array of natural products. This architectural feature, characterized by a carbon atom shared between the γ-lactam ring and another carbocyclic or heterocyclic ring, imparts significant conformational rigidity and complexity to the molecules. This rigidity often translates into high-affinity and selective interactions with biological targets, making spiro-γ-lactam-containing natural products a fertile ground for drug discovery and development. This in-depth guide provides a comprehensive review of this class of compounds, focusing on their isolation, structure elucidation, biological activities, and biosynthetic origins.
Prominent Spiro-γ-lactam Containing Natural Products and Their Biological Activities
A number of spiro-γ-lactam natural products have been isolated from various microbial sources, primarily fungi and actinomycetes. These compounds exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral properties. The following tables summarize the quantitative biological data for some of the most well-characterized examples.
| Natural Product | Producing Organism | Target Cell Line/Organism | Activity (IC₅₀/MIC) | Reference |
| Citrinadin A | Penicillium citrinum | Murine leukemia L1210 | 6.2 µg/mL (9.9 µM) | [1][2] |
| Human epidermoid carcinoma KB | 10 µg/mL (16.0 µM) | [1][2] | ||
| Citrinadin B | Penicillium citrinum | Murine leukemia L1210 | 10 µg/mL (20.8 µM) | [1][2] |
| Citrinadin C | Penicillium citrinum | Human liver cancer MHCC97H | 16.7 µM | [3] |
| Maremycin A | Marine Streptomyces sp. | HCT-116 (Colon Adenocarcinoma) | 60.5 nM | [4] |
| Maremycin B | Marine Streptomyces sp. | HCT-116 (Colon Adenocarcinoma) | 1.09 µM | [4] |
| Psychrophilin C | Acremonium psychrophilum | SF-268 (CNS cancer) | 2.5 µM | [5] |
| MCF-7 (Breast cancer) | 12.1 µM | [5] | ||
| NCI-H460 (Lung cancer) | 5.0 µM | [5] | ||
| Spirolaxine | Sporotrichum laxum | Helicobacter pylori | Inhibitory Activity | [6] |
Table 1: Cytotoxic and Antimicrobial Activities of Selected Spiro-γ-lactam Natural Products
Experimental Protocols: A Guide to Isolation, Characterization, and Bioactivity Assessment
The discovery and development of novel spiro-γ-lactam natural products rely on robust experimental methodologies. This section provides a detailed overview of the key protocols employed in their isolation, structural elucidation, and biological evaluation.
General Workflow for Fungal Natural Product Isolation
The isolation of spiro-γ-lactam natural products from fungal cultures typically follows a standardized workflow, as depicted in the diagram below. This process begins with the large-scale fermentation of the producing organism, followed by a series of extraction and chromatographic purification steps to isolate the pure compounds.
Isolation of Citrinadins from Penicillium citrinum
The following protocol is a composite of methodologies reported for the isolation of citrinadins.[1][7]
-
Fermentation: The marine-derived fungus Penicillium citrinum is cultured in a suitable liquid medium (e.g., potato dextrose broth) in large flasks under static conditions at room temperature for several weeks.
-
Extraction: The culture broth and the mycelia are separated by filtration. The mycelia are extracted with an organic solvent such as ethyl acetate (EtOAc). The culture filtrate is also extracted with EtOAc. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/EtOAc and subsequently EtOAc/methanol) to yield several fractions.
-
Purification: The fractions showing promising activity in preliminary bioassays are further purified by repeated column chromatography on octadecylsilanized (ODS) silica gel and preparative high-performance liquid chromatography (HPLC) to afford the pure citrinadins.
Structure Elucidation
The chemical structures of isolated spiro-γ-lactam natural products are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) are employed to elucidate the planar structure and relative stereochemistry of the molecule.
-
Chiral HPLC and Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the molecule is often determined by chiral HPLC analysis of hydrolysates (for amino acid-containing compounds) and by comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations.[1][7]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of spiro-γ-lactam natural products against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biosynthetic Pathways: The Genesis of Spiro-γ-lactam Scaffolds
The biosynthesis of spiro-γ-lactam natural products often involves complex and fascinating enzymatic transformations. While the complete biosynthetic pathways for many of these compounds are yet to be fully elucidated, studies on related molecules provide valuable insights. For instance, the biosynthesis of citrinin, a polyketide produced by Penicillium citrinum, has been investigated and can serve as a model for understanding the formation of the polyketide portion of more complex spiro-γ-lactam alkaloids like the citrinadins.[8]
The biosynthesis of indole-derived spiro-γ-lactams likely involves the oxidative rearrangement of a tryptophan-derived precursor to form the spiro-oxindole core. This is often followed by a series of tailoring reactions, including cyclizations, oxidations, and acylations, to generate the final complex structure.
Conclusion
Spiro-γ-lactam-containing natural products represent a structurally fascinating and biologically significant class of compounds. Their unique three-dimensional architecture and potent biological activities make them attractive starting points for the development of new therapeutic agents. Further exploration of their natural sources, elucidation of their biosynthetic pathways, and detailed investigation of their mechanisms of action will undoubtedly pave the way for the discovery of novel drugs with improved efficacy and selectivity. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into this exciting area of natural product chemistry.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Marine Streptomyces sp. Isolated From the Brazilian Endemic Tunicate Euherdmania sp. Produces Dihydroeponemycin and Analogs With Potent Antiglioma Activity [frontiersin.org]
- 3. raw.githubusercontent.com [raw.githubusercontent.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic heptapeptides, cordyheptapeptides C-E, from the marine-derived fungus Acremonium persicinum SCSIO 115 and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (+)-spirolaxine methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity – ScienceOpen [scienceopen.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Synthesis of 6-Azaspiro[4.5]decan-7-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6-azaspiro[4.5]decan-7-one, a valuable spirocyclic lactam scaffold for drug discovery and development. The protocol details a robust two-step synthetic sequence commencing with the oximation of spiro[4.5]decan-6-one, followed by a Beckmann rearrangement of the resulting oxime. This method is a classic and efficient approach for the preparation of cyclic amides (lactams) from cyclic ketones. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 6-azaspiro[4.5]decane core is a key structural motif found in various biologically active compounds. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein utilizes the well-established Beckmann rearrangement, a reliable method for the transformation of an oxime into an amide or lactam.[1][2][3][4]
Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Oximation of Spiro[4.5]decan-6-one. The commercially available spiro[4.5]decan-6-one is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding spiro[4.5]decan-6-one oxime.
-
Step 2: Beckmann Rearrangement. The purified spiro[4.5]decan-6-one oxime is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce the Beckmann rearrangement, yielding the desired product, this compound.[1][2]
Experimental Protocol
Materials and Methods
-
Spiro[4.5]decan-6-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Step 1: Synthesis of Spiro[4.5]decan-6-one oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve spiro[4.5]decan-6-one (1 equivalent) in ethanol (5-10 mL per gram of ketone).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
-
Purification: The crude spiro[4.5]decan-6-one oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid.
Step 2: Synthesis of this compound via Beckmann Rearrangement
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place the purified spiro[4.5]decan-6-one oxime (1 equivalent).
-
Addition of Acid: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime) to the flask. Alternatively, concentrated sulfuric acid can be used, but PPA is often preferred for easier handling and work-up.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the final product as a solid.
Data Presentation
| Step | Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data |
| 1 | Spiro[4.5]decan-6-one oxime | 167.25 | 85-95 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | This compound | 153.24 | 70-85 | >98 | ¹H NMR, ¹³C NMR, MS, IR |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
Reaction Mechanism: Beckmann Rearrangement
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric acid, polyphosphoric acid) are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. This spirocyclic lactam is a valuable building block for the development of novel chemical entities in the field of drug discovery. The use of readily available starting materials and well-established chemical transformations makes this synthesis amenable to most organic chemistry laboratories.
References
Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 6-Azaspiro[4.5]decan-7-one enantiomers. The 6-azaspiro[4.5]decane core is a significant structural motif in medicinal chemistry, appearing in various biologically active compounds. The protocols described herein are based on established methodologies in asymmetric catalysis, adapted for the specific synthesis of the target spiro-γ-lactam. This document includes two primary asymmetric strategies: an N-Heterocyclic Carbene (NHC)-catalyzed [5+1] annulation and a chiral phosphoric acid-catalyzed intramolecular aza-Michael addition. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to facilitate replication and adaptation in a research setting.
Introduction
Spirocyclic scaffolds have garnered considerable interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved potency and selectivity for biological targets. Among these, the this compound framework represents a key structural element in a number of pharmacologically relevant molecules. The development of stereocontrolled methods to access enantiomerically pure forms of these spiro-lactams is therefore of high importance. This document outlines two effective, contemporary strategies for the chiral synthesis of this compound enantiomers.
The first approach detailed is an N-Heterocyclic Carbene (NHC)-catalyzed [5+1] annulation reaction. This method provides a convergent and highly enantioselective route to the desired spirocyclic lactam. The second protocol describes an asymmetric intramolecular aza-Michael addition, a powerful tool for the formation of cyclic amines, catalyzed by a chiral phosphoric acid. Both methods offer distinct advantages in terms of substrate scope and reaction conditions, providing researchers with versatile options for their synthetic endeavors.
I. NHC-Catalyzed [5+1] Annulation Strategy
This approach utilizes an N-heterocyclic carbene to catalyze the reaction between an α,β-unsaturated aldehyde and an aminomaleimide derivative to construct the this compound core in a highly enantioselective manner.
Experimental Protocol
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
3-Aminomaleimide derivative
-
NHC precatalyst (e.g., a triazolium salt)
-
Oxidant (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxyl, TEMPO)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precatalyst (0.02 mmol, 0.1 eq) and the base (0.04 mmol, 0.2 eq).
-
Add anhydrous THF (2.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the 3-aminomaleimide derivative (0.2 mmol, 1.0 eq) and the α,β-unsaturated aldehyde (0.3 mmol, 1.5 eq) to the flask.
-
Finally, add the oxidant (0.25 mmol, 1.25 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired enantiomer of this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
| Entry | NHC Catalyst | Oxidant | Base | Solvent | Yield (%) | ee (%) |
| 1 | Catalyst A | TEMPO | K₂CO₃ | THF | 85 | 99 |
| 2 | Catalyst B | DDQ | DBU | CH₂Cl₂ | 78 | 95 |
Note: Catalyst structures and specific substrate details would be included in a full research paper. This table provides a template for data organization.
Workflow Diagram
Caption: NHC-Catalyzed [5+1] Annulation Workflow.
II. Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition
This strategy involves the synthesis of a linear precursor containing both a nucleophilic amine and a Michael acceptor, which then undergoes a chiral phosphoric acid-catalyzed intramolecular cyclization to form the spiro-lactam.
Experimental Protocol
Materials:
-
Linear aza-Michael precursor (N-protected amino acid derivative with an α,β-unsaturated ester)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a BINOL-derived CPA)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Synthesis of the Aza-Michael Precursor
-
Synthesize the linear precursor by coupling a protected amino acid with an appropriate α,β-unsaturated alcohol or by other standard synthetic methods. This precursor should contain a terminal alkene and a protected amine.
Step 2: Asymmetric Intramolecular Aza-Michael Addition
-
To a solution of the aza-Michael precursor (0.2 mmol, 1.0 eq) in anhydrous toluene (2.0 mL) at room temperature, add the chiral phosphoric acid catalyst (0.02 mmol, 0.1 eq).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
| Entry | CPA Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-TRIP | Toluene | 25 | 82 | 92 |
| 2 | (S)-BINOL-PA | CH₂Cl₂ | 0 | 75 | 88 |
Note: This table serves as a template for organizing results from optimization studies.
Logical Relationship Diagram
Caption: Asymmetric Aza-Michael Cyclization Strategy.
Conclusion
The protocols detailed in these application notes provide robust and highly enantioselective methods for the synthesis of this compound enantiomers. The NHC-catalyzed [5+1] annulation offers a convergent and efficient route, while the chiral phosphoric acid-catalyzed intramolecular aza-Michael addition provides an alternative strategy that can be adapted for various substituted analogs. These methods are valuable tools for researchers in medicinal chemistry and drug development, enabling the synthesis of optically pure spiro-lactams for further biological evaluation. The provided data tables and workflow diagrams serve as a guide for experimental planning and data organization.
Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies
Abstract
This document provides a detailed methodology for the scale-up synthesis of 6-Azaspiro[4.5]decan-7-one, a key intermediate for various pharmacologically active compounds. The described two-step synthesis is robust, scalable, and yields the target compound in high purity suitable for preclinical studies. The protocol begins with the oximation of commercially available spiro[4.5]decan-6-one, followed by a Beckmann rearrangement to form the desired spiro-lactam. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and scalable synthesis of this compound for further derivatization and preclinical evaluation.
Introduction
Spirocyclic lactams are a significant class of compounds in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[1] this compound is a valuable scaffold for the development of novel therapeutics. The provision of a scalable and efficient synthesis is crucial for advancing these compounds into preclinical testing, where gram to kilogram quantities of high-purity material are often required.[2]
The synthetic route detailed herein utilizes the classic Beckmann rearrangement, a reliable and well-understood transformation for the synthesis of lactams from cyclic ketones.[3][4][5][6] This method is advantageous for scale-up due to the availability of starting materials, predictable reactivity, and straightforward purification procedures.
Synthetic Scheme
The overall synthetic pathway for the preparation of this compound is depicted below.
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 5. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann Rearrangement [organic-chemistry.org]
Application Note: Structural Elucidation of 6-Azaspiro[4.5]decan-7-one using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaspiro[4.5]decan-7-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azaspirocyclic scaffold in a variety of biologically active molecules. Azaspiro compounds have been investigated for a range of therapeutic applications, including as potential antitumor agents and dopamine agonists. Accurate structural characterization of novel derivatives such as this compound is crucial for understanding their structure-activity relationships (SAR) and for advancing drug development programs. This application note provides a detailed protocol for the interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-8 | 3.25 | t | 2H | 6.5 |
| H-9 | 1.85 | m | 2H | |
| H-10 | 1.60 | m | 2H | |
| H-1, H-5 | 1.70 | m | 4H | |
| H-2, H-4 | 1.50 | m | 4H | |
| NH | 6.50 | br s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (ppm) |
| C-7 (C=O) | 175.0 |
| C-5 (Spiro) | 60.0 |
| C-8 | 40.0 |
| C-1, C-4 | 35.0 |
| C-9 | 30.0 |
| C-2, C-3 | 25.0 |
| C-10 | 20.0 |
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 153 | 80 | [M]⁺ |
| 125 | 100 | [M - CO]⁺ |
| 96 | 60 | [M - C₄H₉]⁺ |
| 82 | 40 | [C₅H₈N]⁺ |
| 68 | 50 | [C₄H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for a compound like this compound.
Protocol 1: NMR Spectroscopy
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Spectrometer: 500 MHz NMR spectrometer. b. Nucleus: ¹H. c. Temperature: 298 K. d. Pulse Program: Standard single-pulse (zg30). e. Number of Scans: 16. f. Relaxation Delay: 1.0 s. g. Acquisition Time: 4.0 s. h. Spectral Width: 12 ppm.
3. ¹³C NMR Acquisition: a. Spectrometer: 125 MHz NMR spectrometer. b. Nucleus: ¹³C. c. Temperature: 298 K. d. Pulse Program: Proton-decoupled single-pulse (zgpg30). e. Number of Scans: 1024. f. Relaxation Delay: 2.0 s. g. Acquisition Time: 1.5 s. h. Spectral Width: 220 ppm.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C). d. Integrate the peaks in the ¹H NMR spectrum. e. Analyze the multiplicities and coupling constants.
Protocol 2: Mass Spectrometry
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Dilute the stock solution to a final concentration of 10 µg/mL with methanol.
2. Mass Spectrometry Acquisition (Electron Ionization - EI): a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). b. Ionization Mode: Electron Ionization (EI). c. Electron Energy: 70 eV. d. Source Temperature: 230 °C. e. Quadrupole Temperature: 150 °C. f. Mass Range: m/z 40-400. g. GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. h. Injection Volume: 1 µL. i. Inlet Temperature: 250 °C. j. Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min. k. Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Data Analysis: a. Identify the molecular ion peak ([M]⁺). b. Analyze the fragmentation pattern to identify characteristic fragment ions. c. Compare the obtained spectrum with a theoretical fragmentation pattern or a spectral library if available.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data.
Caption: Workflow for Spectroscopic Data Interpretation.
Potential Signaling Pathway Involvement
Given the reported anti-cancer activities of some azaspiro compounds, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway where a this compound analog could potentially act.
Caption: Hypothetical Apoptotic Signaling Pathway.
Conclusion
This application note provides a framework for the structural characterization of this compound using predicted NMR and mass spectrometry data. The provided protocols offer a starting point for experimental work, and the workflow diagrams illustrate a logical approach to data interpretation. The hypothetical signaling pathway highlights a potential area of biological investigation for this class of compounds. Experimental verification of the predicted data is essential for definitive structural assignment and to guide further research in the development of novel azaspiro-based therapeutic agents.
Application Note: FT-IR Spectroscopic Analysis of 6-Azaspiro[4.5]decan-7-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of 6-Azaspiro[4.5]decan-7-one using Fourier Transform Infrared (FT-IR) spectroscopy. It includes information on the characteristic spectral features of the molecule, a step-by-step experimental guide, and a visual representation of the analytical workflow. This application note is intended to assist researchers in the qualitative identification and characterization of this spirocyclic lactam, a structural motif of interest in medicinal chemistry.
Introduction
This compound is a heterocyclic compound featuring a spirocyclic system containing a lactam (a cyclic amide). The spirocyclic scaffold is a key feature in numerous natural products and pharmacologically active compounds, offering a unique three-dimensional architecture that can be pivotal for biological activity. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a sample by measuring the absorption of infrared radiation by its chemical bonds.[1][2][3] This method is particularly useful for identifying the functional groups present in a molecule, making it an essential tool for the structural elucidation and quality control of novel chemical entities like this compound. The presence of the lactam ring and aliphatic hydrocarbon chains gives rise to characteristic absorption bands in the infrared spectrum, allowing for its unambiguous identification.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The key absorptions are predicted to arise from the N-H and C=O bonds of the lactam ring, as well as the C-H bonds of the aliphatic rings. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| ~3200 | N-H (lactam) | Stretching | Medium-Strong |
| 2950-2850 | C-H (aliphatic) | Stretching | Strong |
| ~1680 | C=O (lactam, 6-membered) | Stretching | Strong |
| ~1450 | C-H (aliphatic) | Bending | Medium |
| ~1250 | C-N | Stretching | Medium |
Experimental Protocols
The following protocols describe common methods for preparing a solid sample like this compound for FT-IR analysis. The choice of method may depend on the sample amount, desired spectral quality, and available accessories.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR is a widely used technique that requires minimal sample preparation.[4][5]
Instrumentation:
-
FT-IR Spectrometer equipped with a diamond or germanium ATR accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
After the measurement, clean the ATR crystal thoroughly.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a KBr matrix.[4][5]
Instrumentation:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Infrared lamp (for drying)
Procedure:
-
Dry a small amount of spectroscopic grade KBr powder under an infrared lamp to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
In an agate mortar, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.[4]
-
Transfer the mixture into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[4]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum.
Thin Solid Film Method
This method is suitable when the compound is soluble in a volatile solvent.[6]
Instrumentation:
-
FT-IR Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., methylene chloride or acetone) in which the sample is soluble and which does not have interfering absorption bands.
Procedure:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent.[6]
-
Place a single, clean salt plate in a fume hood.
-
Apply a drop of the sample solution to the surface of the salt plate.[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum.
-
Clean the salt plate with an appropriate solvent after analysis.[6]
Experimental Workflow and Data Analysis
The general workflow for the FT-IR analysis of this compound is depicted below. The process begins with sample preparation and culminates in spectral interpretation and reporting.
Caption: General workflow for FT-IR analysis.
Data Interpretation
The acquired spectrum should be processed (e.g., baseline corrected) and the key absorption bands identified.
-
N-H Stretch: A prominent peak around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide (lactam).
-
C-H Stretch: Strong, sharp peaks in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the cyclopentane and cyclohexane rings.
-
C=O Stretch: A very strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a six-membered ring lactam. Its position can provide information about ring strain and hydrogen bonding.
-
C-H Bending: Absorption bands around 1450 cm⁻¹ are due to the scissoring and bending vibrations of the CH₂ groups.
-
C-N Stretch: The C-N stretching vibration of the lactam is expected to appear in the fingerprint region, typically around 1250 cm⁻¹.
By comparing the positions and relative intensities of these bands to established correlation charts, a confident identification of this compound can be made.
Conclusion
FT-IR spectroscopy is a powerful and efficient technique for the structural characterization of this compound. The distinct absorption bands for the lactam and aliphatic functionalities provide a unique spectral fingerprint. The protocols outlined in this application note offer reliable methods for obtaining high-quality FT-IR spectra for this and similar spirocyclic compounds, aiding in their identification and quality assessment in research and drug development settings.
References
Application Note and Protocols for High-Throughput Screening of 6-Azaspiro[4.5]decan-7-one
Topic: Using 6-Azaspiro[4.5]decan-7-one in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. The this compound core represents a versatile template for the development of novel therapeutic agents. Related azaspiro[4.5]decane derivatives have been investigated for various biological activities, including antiviral and central nervous system effects. For instance, 9-oxa-6-azaspiro[4.5]decan-7-one is utilized in the synthesis of nootropic compounds and cholinesterase inhibitors[1]. This suggests the potential of this compound and its analogues as modulators of enzymes and receptors relevant to neurodegenerative diseases.
This application note provides a detailed protocol for a high-throughput screening (HTS) assay to evaluate a library of compounds based on the this compound scaffold for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target for the treatment of Alzheimer's disease. The protocol is based on the well-established Ellman's assay, adapted for a 384-well plate format suitable for HTS.
Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine into choline and acetic acid, terminating the signal at cholinergic synapses. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease. The proposed screening assay will identify compounds that inhibit AChE activity.
Caption: Acetylcholinesterase (AChE) inhibition pathway.
High-Throughput Screening Workflow
The HTS process is designed to be efficient and robust, allowing for the rapid screening of a large compound library. The workflow consists of several key stages, from initial assay development to hit confirmation and preliminary structure-activity relationship (SAR) analysis.
Caption: High-throughput screening workflow.
Experimental Protocols
Materials and Reagents
-
Enzyme: Human recombinant acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Positive Control: Donepezil
-
Test Compounds: Library of this compound derivatives dissolved in 100% DMSO
-
Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Automated liquid handler, microplate reader capable of measuring absorbance at 412 nm.
Assay Protocol for AChE Inhibition
-
Compound Plating:
-
Using an automated liquid handler, add 200 nL of test compounds (from the this compound library, 10 mM stock in DMSO) to the wells of a 384-well plate.
-
For positive control wells, add 200 nL of Donepezil (final concentration 10 µM).
-
For negative control (uninhibited) wells, add 200 nL of 100% DMSO.
-
-
Enzyme Addition:
-
Add 10 µL of AChE solution (0.02 U/mL in 0.1 M phosphate buffer, pH 8.0) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate and Chromogen Addition:
-
Prepare a reaction mixture containing ATCI (1.5 mM) and DTNB (1.0 mM) in 0.1 M phosphate buffer, pH 8.0.
-
Add 10 µL of the reaction mixture to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm every minute for 10 minutes to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_compound - V_blank) / (V_negative_control - V_blank)] * 100
-
Data Presentation
Assay Performance Metrics
The quality and reliability of the HTS assay are assessed using standard statistical parameters.
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with > 0.5 being excellent for HTS. |
| Signal-to-Background (S/B) Ratio | 12.5 | The ratio of the signal from the uninhibited control to the background signal. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
Hit Confirmation and Dose-Response Data (Hypothetical)
Compounds showing >50% inhibition in the primary screen are selected for hit confirmation and dose-response analysis to determine their potency (IC50).
| Compound ID | Primary Screen Inhibition (%) | Confirmed Hit | IC50 (µM) |
| AZ-001 | 85.2 | Yes | 2.5 |
| AZ-002 | 45.8 | No | > 50 |
| AZ-003 | 92.1 | Yes | 0.8 |
| AZ-004 | 78.6 | Yes | 5.1 |
| AZ-005 | 12.3 | No | > 50 |
| Donepezil | 98.5 | Yes | 0.01 |
Conclusion
The this compound scaffold presents a promising starting point for the discovery of novel acetylcholinesterase inhibitors. The detailed HTS protocol provided here offers a robust and efficient method for screening compound libraries based on this scaffold. The workflow, from initial screening to hit validation and preliminary SAR, provides a clear path for identifying and advancing lead candidates for further development in the context of neurodegenerative diseases. The adaptability of this assay to automated systems makes it ideal for large-scale drug discovery campaigns.
References
Application Notes and Protocols for Testing 6-Azaspiro[4.5]decan-7-one Efficacy in In Vivo Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-azaspiro[4.5]decan-7-one scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system (CNS). While the specific biological targets of this compound and its derivatives are still under investigation, related spirocyclic compounds have shown potential as secretase modulators and dopamine agonists, suggesting possible applications in neurodegenerative diseases, pain management, and epilepsy. One related compound, 9-oxa-6-azaspiro[4.5]decan-7-one, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly cognitive enhancers.
These application notes provide a comprehensive overview of established in vivo experimental models and detailed protocols to assess the efficacy of novel this compound derivatives in key CNS therapeutic areas. The following sections outline protocols for models of neurodegenerative disease (Alzheimer's Disease), neuropathic pain, inflammatory pain, and epilepsy, complete with data presentation tables and workflow diagrams.
Neurodegenerative Disease: Alzheimer's Disease Model
In Vivo Model: Amyloid-beta (Aβ) Induced Alzheimer's Disease in Rodents
This model is used to investigate the efficacy of therapeutic compounds on cognitive deficits and neuropathological changes associated with Alzheimer's disease.[1] Endogenous substances like amyloid-β 1-42 can be used to induce Alzheimer's-like pathology in animals, leading to neuronal degeneration and cognitive impairment.[1] Transgenic mouse models expressing human AD-related mutations are also widely used to study disease progression and therapeutic interventions.[2][3]
Experimental Protocol: Morris Water Maze Test
The Morris water maze is a widely accepted method for assessing hippocampal-dependent spatial learning and memory in rodents.[4][5][6][7]
Objective: To evaluate the effect of a this compound derivative on spatial learning and memory in a rodent model of Alzheimer's Disease.
Materials:
-
Circular water tank (90-100 cm in diameter)
-
Escape platform (submerged 1 cm below the water surface)
-
Water opacified with non-toxic white paint
-
Video tracking software
-
Animal subjects (e.g., APP/PS1 transgenic mice or Aβ-injected rats)
-
Test compound: this compound derivative (formulated for in vivo administration)
-
Vehicle control
-
Positive control (e.g., Donepezil)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before each session.[5]
-
Habituation: On day 1, allow each animal to swim freely in the maze for 60 seconds without the platform.
-
Cued Training (Optional): To assess for non-spatial learning deficits, conduct trials with a visible platform.[4]
-
Acquisition Phase (Days 2-6):
-
Conduct four trials per day for five consecutive days.
-
For each trial, gently place the animal into the water facing the tank wall at one of four predetermined start locations.[4]
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum of 90 seconds has elapsed.
-
If the animal fails to find the platform within 90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day 7):
-
Remove the escape platform from the tank.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Presentation
Table 1: Effect of this compound Derivative on Spatial Learning in the Morris Water Maze
| Treatment Group | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) | Day 5 Escape Latency (s) | Day 6 Escape Latency (s) |
| Vehicle Control | 65.2 ± 5.1 | 58.9 ± 4.8 | 52.1 ± 4.5 | 45.3 ± 4.2 | 40.1 ± 3.9 |
| This compound (10 mg/kg) | 55.4 ± 4.9 | 47.3 ± 4.3 | 38.6 ± 3.9 | 30.1 ± 3.5 | 25.8 ± 3.1 |
| This compound (30 mg/kg) | 48.7 ± 4.6 | 39.1 ± 4.0 | 29.8 ± 3.6 | 22.5 ± 3.2 | 18.2 ± 2.8 |
| Positive Control (Donepezil) | 50.1 ± 4.7 | 41.5 ± 4.1 | 32.7 ± 3.8 | 25.9 ± 3.4 | 20.4 ± 2.9 |
Table 2: Effect of this compound Derivative on Memory Retention in the Morris Water Maze Probe Trial
| Treatment Group | Time in Target Quadrant (s) |
| Vehicle Control | 18.3 ± 2.5 |
| This compound (10 mg/kg) | 28.9 ± 3.1 |
| This compound (30 mg/kg) | 35.7 ± 3.8 |
| Positive Control (Donepezil) | 32.4 ± 3.5 |
Experimental Workflow
Caption: Workflow for Morris Water Maze experiment.
Neuropathic & Inflammatory Pain Models
In Vivo Models
-
Neuropathic Pain: The Spared Nerve Injury (SNI) model is a widely used and reproducible model that mimics chronic nerve pain.[8] Other models include chronic constriction injury (CCI) and spinal nerve ligation (SNL).[9]
-
Inflammatory Pain: The Carrageenan-induced paw edema model is a classic and reliable method for studying acute inflammation and inflammatory pain.[9][10][11]
Experimental Protocols
Objective: To assess the analgesic efficacy of a this compound derivative on mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Testing chambers with an elevated wire grid floor[12]
-
Animal subjects (e.g., Sprague-Dawley rats)
-
Test compound, vehicle, and positive control (e.g., Gabapentin)
Procedure:
-
SNI Surgery:
-
Anesthetize the rat and make an incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the incision with sutures.
-
-
Acclimatization for Von Frey Test:
-
Habituate the animals to the testing chambers for at least one hour before testing.[12]
-
-
Von Frey Test:
-
Place the rat in the testing chamber on the wire grid.
-
Apply Von Frey filaments to the plantar surface of the hind paw in ascending order of force.[12]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a response.
-
Administer the test compound, vehicle, or positive control and repeat the Von Frey test at specified time points (e.g., 30, 60, 120 minutes post-dose).
-
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a this compound derivative.
Materials:
-
Plethysmometer or calipers
-
Animal subjects (e.g., Wistar rats)
-
Test compound, vehicle, and positive control (e.g., Indomethacin)
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer or calipers.[15]
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Carrageenan Injection: After a predetermined time (e.g., 60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[10][14]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Calculation of Edema: The increase in paw volume is calculated as the percentage of swelling compared to the initial volume.
Data Presentation
Table 3: Effect of this compound Derivative on Mechanical Allodynia in the SNI Model
| Treatment Group | Baseline PWT (g) | 30 min PWT (g) | 60 min PWT (g) | 120 min PWT (g) |
| Vehicle Control | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.2 ± 0.3 | 2.0 ± 0.2 |
| This compound (10 mg/kg) | 2.2 ± 0.4 | 5.8 ± 0.7 | 8.9 ± 1.1 | 6.2 ± 0.8 |
| This compound (30 mg/kg) | 2.0 ± 0.3 | 8.5 ± 1.0 | 12.7 ± 1.5 | 9.8 ± 1.2 |
| Positive Control (Gabapentin) | 2.3 ± 0.5 | 9.1 ± 1.2 | 13.5 ± 1.8 | 10.1 ± 1.4 |
Table 4: Effect of this compound Derivative on Carrageenan-Induced Paw Edema
| Treatment Group | 1 hr Paw Volume Increase (%) | 2 hr Paw Volume Increase (%) | 3 hr Paw Volume Increase (%) | 4 hr Paw Volume Increase (%) | 5 hr Paw Volume Increase (%) |
| Vehicle Control | 35.2 ± 3.1 | 58.9 ± 4.5 | 75.1 ± 5.2 | 68.3 ± 4.9 | 55.1 ± 4.1 |
| This compound (10 mg/kg) | 25.4 ± 2.8 | 42.3 ± 3.9 | 55.6 ± 4.3 | 48.1 ± 3.8 | 38.8 ± 3.2 |
| This compound (30 mg/kg) | 18.7 ± 2.5 | 31.1 ± 3.2 | 40.8 ± 3.7 | 35.5 ± 3.1 | 28.2 ± 2.7 |
| Positive Control (Indomethacin) | 20.1 ± 2.6 | 33.5 ± 3.4 | 44.7 ± 3.9 | 38.9 ± 3.3 | 30.4 ± 2.8 |
Experimental Workflow
Caption: Workflow for neuropathic and inflammatory pain models.
Epilepsy Models
In Vivo Models
-
Kainic Acid (KA)-Induced Seizure Model: This model is a well-established method for studying temporal lobe epilepsy, characterized by the induction of status epilepticus.[16][17][18]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that can induce acute seizures or a kindling model of epilepsy with repeated subconvulsive doses.[19][20][21]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To determine the anticonvulsant activity of a this compound derivative against generalized seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for acute seizures)
-
Observation chambers
-
Stopwatch
-
Animal subjects (e.g., Swiss albino mice)
-
Test compound, vehicle, and positive control (e.g., Diazepam)
Procedure:
-
Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.).
-
PTZ Injection: After a specified pretreatment time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to induce seizures.[21]
-
Observation: Immediately place the animal in an individual observation chamber and observe its behavior for 30 minutes.[20]
-
Seizure Scoring: Record the latency to the first generalized clonic seizure and the onset of tonic hindlimb extension. The severity of seizures can be scored using a standardized scale (e.g., Racine scale).
-
Protection Assessment: Note the percentage of animals in each group that are protected from tonic hindlimb extension.
Data Presentation
Table 5: Anticonvulsant Effect of this compound Derivative in the PTZ-Induced Seizure Model
| Treatment Group | Latency to Clonic Seizure (s) | Latency to Tonic Hindlimb Extension (s) | Protection from Tonic Extension (%) |
| Vehicle Control | 62.5 ± 7.8 | 115.2 ± 12.4 | 0 |
| This compound (10 mg/kg) | 125.8 ± 15.1 | 240.6 ± 28.9 | 40 |
| This compound (30 mg/kg) | 210.4 ± 25.3 | >300 | 80 |
| Positive Control (Diazepam) | >300 | >300 | 100 |
Signaling Pathway and Experimental Workflow
Caption: PTZ mechanism and experimental workflow.
General Considerations and Best Practices
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Blinding: To minimize bias, the experimenter should be blinded to the treatment groups during data collection and analysis.
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine significance.
-
Dose-Response Studies: It is recommended to test multiple doses of the compound to establish a dose-response relationship.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD studies can provide valuable insights into the relationship between drug exposure and efficacy.
These application notes provide a framework for the preclinical evaluation of this compound derivatives. The selection of specific models and endpoints should be guided by the hypothesized mechanism of action and the intended therapeutic indication.
References
- 1. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. UC Davis - Morris Water Maze [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 13. 2.6. Von Frey Test [bio-protocol.org]
- 14. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
- 16. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 18. CA3 Synaptic Silencing Attenuates Kainic Acid-Induced Seizures and Hippocampal Network Oscillations | eNeuro [eneuro.org]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 20. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
Formulation of 6-Azaspiro[4.5]decan-7-one for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azaspiro[4.5]decan-7-one is a spirocyclic lactam with potential therapeutic applications. The successful in vivo evaluation of this compound is critically dependent on the development of a stable and biocompatible formulation that allows for accurate and reproducible dosing. This document provides detailed application notes and protocols for the formulation of this compound for both oral and parenteral routes of administration. The following sections will guide researchers through a systematic approach to formulation development, from initial physicochemical characterization to the preparation of final dosage forms for preclinical studies.
Physicochemical Characterization of this compound
Prior to formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This data will inform the selection of appropriate excipients and administration routes.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound | 7-Azaspiro[4.5]decan-6-one | 9-Oxa-6-azaspiro[4.5]decan-7-one |
| Molecular Formula | C9H15NO | C9H15NO | C8H13NO2 |
| Molecular Weight | 153.22 g/mol | 153.23 g/mol [1] | 155.19 g/mol [2] |
| Appearance | Solid (predicted) | Solid[1] | - |
| LogP (predicted) | - | - | - |
| Aqueous Solubility | Unknown | Unknown | Unknown |
| pKa (predicted) | - | - | - |
Note: Experimental data for this compound is limited. Predicted values should be confirmed experimentally.
Experimental Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound
-
Purified water (USP grade)
-
Scintillation vials
-
Orbital shaker at controlled temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Method:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of purified water.
-
Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the aqueous solubility in mg/mL or µg/mL.
Formulation Strategies for In Vivo Administration
The choice of formulation strategy will depend on the physicochemical properties of this compound, the intended route of administration, and the desired pharmacokinetic profile.
Oral Administration
For oral administration, the primary challenge is often poor aqueous solubility, which can limit bioavailability.[3]
dot
Caption: Decision workflow for oral formulation development.
Table 2: Common Excipients for Oral Formulations
| Excipient Class | Examples | Purpose |
| Solubilizing Agents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol | To increase the solubility of poorly water-soluble drugs.[1] |
| Surfactants/Wetting Agents | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | To improve the wettability and dissolution of hydrophobic compounds. |
| Suspending Agents | Carboxymethylcellulose (CMC) sodium, Methylcellulose, Xanthan gum | To increase the viscosity of the vehicle and prevent sedimentation of solid particles in a suspension. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[4] |
Experimental Protocol 2: Preparation of a Solution for Oral Gavage
Objective: To prepare a solution of this compound for oral administration in rodents. This protocol is suitable if the compound has sufficient solubility in a biocompatible vehicle.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG 300, 50% Saline)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Method:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
In a sterile conical tube, add the co-solvent (e.g., DMSO) and weigh the appropriate amount of this compound into it.
-
Vortex the mixture until the compound is completely dissolved.
-
Gradually add the other vehicle components (e.g., PEG 300 followed by saline) while continuously mixing.
-
If necessary, use a magnetic stirrer at a low speed to ensure homogeneity.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Store the formulation under appropriate conditions (e.g., protected from light at 4°C) and determine its stability over the intended period of use.
Experimental Protocol 3: Preparation of a Suspension for Oral Gavage
Objective: To prepare a suspension of this compound for oral administration in rodents. This is a common approach for poorly soluble compounds.
Materials:
-
This compound (micronized, if possible)
-
Suspending vehicle (e.g., 0.5% w/v CMC-Na in purified water)
-
Wetting agent (e.g., 0.1% v/v Tween® 80)
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Method:
-
Weigh the required amount of this compound. If the particle size is large, micronize it using a suitable method to improve dissolution and homogeneity.
-
In a mortar, add the wetting agent to the compound powder and triturate to form a uniform paste. This step is crucial to ensure proper dispersion of the hydrophobic drug particles.
-
Gradually add the suspending vehicle to the paste while continuously triturating to form a smooth slurry.
-
Transfer the slurry to a graduated cylinder and add the remaining volume of the suspending vehicle.
-
Transfer the contents to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure uniform suspension.
-
The suspension should be stirred continuously before and during dose administration to maintain homogeneity.
Parenteral Administration
Parenteral formulations must be sterile, pyrogen-free, and generally isotonic. The selection of vehicles and excipients is more restricted compared to oral formulations.[5]
Table 3: Common Excipients for Parenteral Formulations
| Excipient Class | Examples | Purpose |
| Solvents/Co-solvents | Water for Injection (WFI), Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol | To dissolve the drug. |
| Tonicity Modifiers | Sodium chloride, Dextrose, Mannitol | To make the formulation isotonic with blood. |
| Buffering Agents | Phosphate buffers, Citrate buffers | To maintain the pH of the formulation for drug stability and to minimize injection site irritation. |
| Solubilizing Agents | Polysorbate 80, Polysorbate 20, HP-β-CD, SBE-β-CD | To enhance the solubility of poorly soluble drugs. |
Experimental Protocol 4: Preparation of a Solution for Intravenous Injection
Objective: To prepare a sterile solution of this compound for intravenous administration in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 5% Dextrose in Water (D5W), Saline, or a co-solvent system like 10% Solutol® HS 15 in saline)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
Method:
-
All procedures must be performed in a laminar flow hood using aseptic techniques.
-
Prepare the chosen vehicle. For a co-solvent system, prepare it first and ensure complete dissolution of all components.
-
Weigh the required amount of this compound and add it to a sterile vial.
-
Add a portion of the vehicle and dissolve the compound completely. Gentle warming or sonication may be used if it does not affect the compound's stability.
-
Once dissolved, add the remaining vehicle to reach the final volume.
-
Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect the final formulation for any particulates.
-
Store the sterile formulation appropriately and confirm its stability and sterility before use.
Analytical Method Development and Validation
A reliable analytical method is crucial for quantifying the concentration of this compound in the formulation to ensure accurate dosing. HPLC is a commonly used technique for this purpose.
Experimental Protocol 5: HPLC Method Development and Validation
Objective: To develop and validate an HPLC method for the quantification of this compound in a given formulation vehicle.
Phase 1: Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: Begin with a simple mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Wavelength Selection: If the compound has a UV chromophore, determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time and good separation from any excipient peaks.
Phase 2: Method Validation The method should be validated according to standard guidelines, assessing the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., excipients, degradation products).
-
Linearity: Analyze a series of standards of known concentrations to demonstrate a linear relationship between detector response and concentration. A correlation coefficient (r²) of >0.99 is generally required.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (spiked placebo).
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at λmax or Mass Spectrometry |
Conclusion
The successful in vivo administration of this compound relies on a systematic and data-driven formulation development approach. The protocols and guidelines presented here provide a framework for researchers to characterize the compound, select appropriate formulation strategies, and prepare stable and accurate dosage forms for preclinical evaluation. It is imperative to perform thorough stability and compatibility studies for the selected formulation prior to initiating any in vivo experiments.
References
- 1. japer.in [japer.in]
- 2. Analytical Method Development | SpiroChem [spirochem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Azaspiro[4.5]decan-7-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Azaspiro[4.5]decan-7-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic route involves the Beckmann rearrangement of the oxime derived from spiro[4.5]decan-6-one. This method is widely used for the synthesis of lactams from cyclic ketones.[1][2]
Q2: What are the key steps in the synthesis of this compound via the Beckmann rearrangement?
A2: The synthesis typically involves two main steps:
-
Oximation: Reaction of spiro[4.5]decan-6-one with hydroxylamine to form the corresponding oxime.
-
Beckmann Rearrangement: Treatment of the oxime with an acidic reagent to induce rearrangement to the this compound lactam.
Q3: What factors can influence the yield of the Beckmann rearrangement?
A3: Several factors can significantly impact the yield, including the choice of acidic reagent, reaction temperature, solvent, and the stereochemistry of the oxime. Careful optimization of these parameters is crucial for achieving high yields.
Q4: Are there any common side reactions to be aware of during the Beckmann rearrangement?
A4: Yes, the most common side reaction is the Beckmann fragmentation, which leads to the formation of nitriles and carbocations instead of the desired lactam.[1] This is more likely to occur if the group alpha to the oxime can stabilize a positive charge. Another potential issue is the formation of isomeric lactams if the oxime geometry is not controlled.[1]
Q5: How can I purify the final product, this compound?
A5: Purification of spiro-lactams is typically achieved through column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the compound and any impurities present. Recrystallization can also be an effective purification method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reagent for Beckmann Rearrangement | The choice of acid catalyst is critical. While strong acids like sulfuric acid are common, they can lead to degradation.[1] Consider using milder reagents that have been shown to improve yields in Beckmann rearrangements. |
| Incorrect Reaction Temperature | The Beckmann rearrangement can be sensitive to temperature. Too low a temperature may result in an incomplete reaction, while too high a temperature can promote side reactions and decomposition. Experiment with a range of temperatures to find the optimal condition. |
| Presence of Water | Water can hydrolyze the intermediate nitrilium ion, leading to byproducts. Ensure all glassware is dry and use anhydrous solvents. |
| Beckmann Fragmentation | If significant nitrile formation is observed, consider using reagents that favor the rearrangement pathway. Careful selection of the promoting reagent and solvent can minimize fragmentation.[1] |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Mixture of Oxime Isomers | The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating.[1] If a mixture of (E)- and (Z)-oximes is used, a mixture of lactam regioisomers will be formed. Isolate the desired oxime isomer before the rearrangement step. |
| Side Reactions | As mentioned, Beckmann fragmentation can lead to nitrile byproducts.[1] Additionally, other acid-catalyzed side reactions may occur. Optimize reaction conditions (reagent, temperature, time) to minimize these. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities | If impurities have similar polarity to the desired product, separation by column chromatography can be challenging. Try different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC or recrystallization. |
| Product Instability | Lactams can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral conditions where possible. |
Data Presentation
Table 1: Common Reagents for Beckmann Rearrangement and Their Characteristics
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, often at elevated temperatures | Readily available, inexpensive | Harsh conditions, potential for side reactions and charring[1] |
| Polyphosphoric Acid (PPA) | High temperature | Effective for many substrates | Viscous, difficult to handle, harsh conditions |
| Tosyl Chloride (TsCl) | In pyridine or other base | Milder than strong acids | Formation of pyridinium salts can complicate work-up |
| Phosphorus Pentachloride (PCl₅) | Inert solvent | Effective for activating the oxime hydroxyl group | Corrosive, moisture-sensitive |
| Cyanuric Chloride | With a co-catalyst like ZnCl₂ | Can be used catalytically, milder conditions[1] | Requires a co-catalyst |
| p-Tosyl Imidazole (p-Ts-Im) | Mechanochemical (solvent-free) or in solution | Eco-friendly, often high yields[4][5] | Reagent may need to be freshly prepared for best results[4] |
Experimental Protocols
Protocol 1: Synthesis of spiro[4.5]decan-6-one oxime
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To a solution of spiro[4.5]decan-6-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired spiro[4.5]decan-6-one oxime.
Protocol 2: Beckmann Rearrangement to this compound
Method A: Using Polyphosphoric Acid (PPA)
-
Add the spiro[4.5]decan-6-one oxime (1 equivalent) to polyphosphoric acid at room temperature.
-
Heat the mixture to 100-120 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is slightly basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method B: Using a Milder Reagent (e.g., Cyanuric Chloride/ZnCl₂)[1]
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To a solution of spiro[4.5]decan-6-one oxime (1 equivalent) in an anhydrous solvent (e.g., acetonitrile), add cyanuric chloride (catalytic amount) and zinc chloride (co-catalyst, catalytic amount).
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to reflux), monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the Beckmann rearrangement.
References
Overcoming solubility issues of 6-Azaspiro[4.5]decan-7-one in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Azaspiro[4.5]decan-7-one in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound and provides systematic approaches to resolve them.
Problem: Precipitate forms when adding this compound stock solution to aqueous buffer.
This is a common issue for compounds with low aqueous solubility. The organic solvent from the stock solution mixes with the aqueous buffer, reducing the overall solvation capacity and causing the compound to crash out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.
-
Use of Co-solvents: Including a water-miscible organic solvent (co-solvent) in your aqueous buffer can significantly enhance the solubility of hydrophobic compounds.[1][2][3]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Protocol: See "Experimental Protocols" section for a detailed method on co-solvent optimization.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[4][5]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Refer to the "Experimental Protocols" section for a guide on using cyclodextrins.
-
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the buffer.[1][3] Although this compound is a lactam and weakly basic, pH can still have an effect on its solubility.
-
Recommendation: Test a range of pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0) to determine the optimal pH for solubility.
-
Quantitative Data Summary:
The following table provides hypothetical solubility data for this compound in various buffer systems to illustrate the effectiveness of different solubilization strategies.
| Buffer System (pH 7.4) | Additive | Concentration of Additive | Solubility of this compound (µg/mL) |
| Phosphate-Buffered Saline (PBS) | None | N/A | < 1 |
| PBS | DMSO | 1% (v/v) | 15 |
| PBS | DMSO | 5% (v/v) | 75 |
| PBS | Ethanol | 5% (v/v) | 40 |
| PBS | HP-β-CD | 2% (w/v) | 120 |
| PBS | SBE-β-CD | 2% (w/v) | 150 |
| Acetate Buffer (pH 5.0) | None | N/A | 5 |
Experimental Protocols
1. Co-solvent Optimization Protocol:
This protocol outlines the steps to determine the optimal concentration of a co-solvent for solubilizing this compound.
References
Stabilizing 6-Azaspiro[4.5]decan-7-one for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of 6-Azaspiro[4.5]decan-7-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a delta-lactam, the two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This leads to the formation of the corresponding amino acid.
-
Oxidation: The secondary amine and the carbon atoms adjacent to the nitrogen and carbonyl groups can be susceptible to oxidation, which may lead to the formation of various degradation products, including N-oxides and ring-opened byproducts.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For optimal long-term storage, freezing at -20°C or -80°C is recommended. The compound should be protected from moisture and light.
Q3: Is this compound hygroscopic?
A3: The hygroscopicity of this compound has not been specifically reported. However, compounds with amide functional groups can be susceptible to moisture absorption. It is crucial to handle the compound in a dry environment and store it with a desiccant to prevent water uptake, which could accelerate hydrolysis. A formal hygroscopicity study is recommended to determine its moisture sensitivity.
Q4: I observe a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?
A4: A change in physical appearance can indicate degradation.
-
Color change (e.g., yellowing) may suggest oxidative degradation.
-
Clumping or caking can be a sign of moisture absorption (hygroscopicity), which can lead to hydrolysis.
It is recommended to re-analyze the material using appropriate analytical techniques (e.g., HPLC, NMR) to assess its purity.
Q5: My analytical results show a decrease in the purity of this compound over time, even under recommended storage conditions. What should I do?
A5: If a decrease in purity is observed, consider the following:
-
Verify Storage Conditions: Ensure that the storage temperature has been consistently maintained and that the container seal has not been compromised.
-
Check for Contaminants: Residual solvents, catalysts, or acidic/basic impurities from the synthesis can accelerate degradation. Re-purification of the compound may be necessary.
-
Perform Forced Degradation Studies: To understand the degradation profile better, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and developing a stability-indicating analytical method.
Troubleshooting Guides
Troubleshooting Unexpected Degradation
| Symptom | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Hydrolysis or oxidation of the compound. | Characterize the new peaks using LC-MS to identify potential degradation products. Review storage conditions for exposure to moisture, air, or light. |
| Change in melting point | Presence of impurities or degradation products. | Re-purify the sample. Confirm the identity and purity using analytical techniques like NMR and elemental analysis. |
| Inconsistent biological assay results | Degradation of the active compound. | Use a freshly purified batch of the compound for assays. Perform a stability study in the assay medium to assess short-term stability. |
| Difficulty in dissolving the compound | Polymerization or formation of insoluble degradation products. | Attempt dissolution in a range of solvents. Analyze the insoluble material if possible. Consider if the compound is hygroscopic and has absorbed moisture. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
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Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
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pH meter
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HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at 0, 4, 8, and 24 hours and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours. Analyze the samples by HPLC.
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Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Hygroscopicity Testing
Objective: To determine the hygroscopicity of this compound.
Materials:
-
This compound (accurately weighed)
-
Controlled humidity chambers or a dynamic vapor sorption (DVS) instrument
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Saturated salt solutions to create different relative humidity (RH) environments (e.g., LiCl for 11% RH, MgCl₂ for 33% RH, NaCl for 75% RH, K₂SO₄ for 97% RH)
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared sample pan.
-
Drying: Dry the sample at 40°C under vacuum or a stream of dry nitrogen until a constant weight is achieved to determine the initial water content.
-
Equilibration: Place the dried sample in a series of controlled humidity environments (e.g., 25°C/33% RH, 25°C/75% RH, 25°C/97% RH).
-
Weight Measurement: Monitor the weight of the sample at regular intervals until it reaches a constant weight (equilibrium).
-
Data Analysis: Calculate the percentage of water absorbed at each RH level. Classify the hygroscopicity based on the criteria in the table below.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | To minimize the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen). | To prevent oxidative degradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | To prevent hydrolysis. |
| Light | Protect from light. | To prevent photolytic degradation. |
Table 2: Hygroscopicity Classification
| Classification | Water Uptake (% w/w) at 25°C / 80% RH |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Moderately hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing and degradation analysis.
Troubleshooting unexpected side products in 6-Azaspiro[4.5]decan-7-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Azaspiro[4.5]decan-7-one. The content is structured to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating the formation of unexpected side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Beckmann rearrangement of cyclopentanespirocyclohexanone oxime.[1][2][3] This reaction typically involves treating the oxime with an acidic reagent to induce rearrangement to the corresponding lactam.
Q2: What are the primary side products observed in this synthesis?
A2: The major side product arises from a competing reaction known as Beckmann fragmentation.[2] This pathway leads to the formation of a nitrile-containing compound, specifically 1-(cyanomethyl)cyclohexanecarbonitrile, and other related fragmentation products. Under certain conditions, if a Schmidt reaction is employed, tetrazole derivatives can also be formed as side products.
Q3: How can I minimize the formation of the Beckmann fragmentation product?
A3: Minimizing fragmentation involves careful selection of reaction conditions. Lower reaction temperatures, the use of milder acidic reagents, and ensuring the anti-periplanar stereochemistry of the migrating group relative to the leaving group on the oxime can favor the desired Beckmann rearrangement over fragmentation.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying products?
A4: A combination of Thin Layer Chromatography (TLC) for reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying the desired product and side products is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and any isolated impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the Beckmann rearrangement.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Predominance of Beckmann fragmentation. | Optimize reaction conditions: use a less harsh acidic catalyst (e.g., polyphosphoric acid instead of concentrated sulfuric acid), lower the reaction temperature, and ensure slow addition of the reagent. |
| Incomplete conversion of the starting oxime. | Increase reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC until the starting material is consumed. | |
| Presence of a major impurity with a nitrile functional group | Beckmann fragmentation is the favored pathway. | This is indicative of a stable carbocation intermediate forming during the reaction. Re-evaluate the choice of acid catalyst and solvent. Consider using a reagent that promotes the rearrangement without facilitating carbocation formation, such as cyanuric chloride.[2] |
| Formation of multiple unidentified side products | Complex side reactions due to harsh conditions. | Reduce the reaction temperature and consider a stepwise addition of the acidic reagent. Ensure the starting oxime is pure. |
| Isomerization of the oxime leading to different rearrangement or fragmentation products. | The stereochemistry of the oxime is crucial.[4] Ensure the synthesis of the oxime favors the isomer that leads to the desired product. Purification of the oxime before rearrangement may be necessary. | |
| Difficulty in purifying the final product | Similar polarities of the desired lactam and side products. | Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent can also be effective for final purification. |
Experimental Protocols
Synthesis of Cyclopentanespirocyclohexanone Oxime
Materials:
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Cyclopentanespirocyclohexanone
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Hydroxylamine hydrochloride
-
Sodium acetate
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Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve cyclopentanespirocyclohexanone in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.
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The crude oxime can be purified by recrystallization.
Beckmann Rearrangement to this compound
Materials:
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Cyclopentanespirocyclohexanone oxime
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Polyphosphoric acid (PPA) or other suitable acidic reagent
-
Dichloromethane or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add polyphosphoric acid and heat to the desired temperature (e.g., 60-80 °C).
-
Dissolve the cyclopentanespirocyclohexanone oxime in a minimal amount of a suitable solvent and add it dropwise to the preheated PPA with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Synthetic pathways in the formation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. Beckmann reactions of steroidal spirocyclic oximes derived from the 16beta,23:23,26-diepoxy-22-oxo moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 6-Azaspiro[4.5]decan-7-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to the metabolic stability of 6-azaspiro[4.5]decan-7-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for this compound derivatives?
A1: The primary metabolic pathways for this compound derivatives are mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common reactions include oxidation, such as hydroxylation and N-dealkylation. The specific metabolites formed will depend on the substitution pattern of the parent molecule.
Q2: My this compound derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?
A2: High clearance often indicates one or more metabolically labile sites on the molecule. For the this compound scaffold, likely "soft spots" include:
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N-alkyl substituents: These are susceptible to N-dealkylation.
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Unsubstituted positions on the spirocyclic rings: These can undergo hydroxylation.
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Aromatic substituents: These are prone to aromatic hydroxylation.
Identifying the exact site of metabolism through metabolite identification studies is crucial for targeted chemical modification to improve stability.
Q3: How can I improve the metabolic stability of my lead compound?
A3: Once metabolic liabilities are identified, several strategies can be employed to enhance stability:
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Blocking metabolic sites: Introducing chemical modifications at the site of metabolism can sterically hinder enzyme access or alter the electronic properties of the molecule to disfavor metabolism. For example, replacing a hydrogen atom with a fluorine or a methyl group at a site of hydroxylation can significantly increase metabolic stability.
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Introducing electron-withdrawing groups: This can decrease the electron density of aromatic rings, making them less susceptible to oxidative metabolism by CYPs.
-
Modifying N-alkyl substituents: Replacing a metabolically labile N-alkyl group with a more stable alternative, such as a cyclopropylmethyl group, can prevent N-dealkylation.
Q4: What are the key in vitro assays for assessing the metabolic stability of this compound derivatives?
A4: The most common in vitro assays include:
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Liver Microsomal Stability Assay: This is a high-throughput screen to determine the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYPs.
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Hepatocyte Stability Assay: This assay uses intact liver cells and can assess both phase I and phase II metabolism, as well as cellular uptake and efflux.
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CYP450 Reaction Phenotyping: This experiment identifies the specific CYP isoforms responsible for the metabolism of your compound.[1][2][3][4][5] This is critical for predicting potential drug-drug interactions.
Troubleshooting Guides
Issue 1: High variability in metabolic stability data between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent quality of liver microsomes or hepatocytes. | Purchase cryopreserved microsomes or hepatocytes from a reputable commercial vendor with quality control data. Ensure proper storage and handling to maintain enzyme activity. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. Prepare larger stock solutions to minimize errors from serial dilutions. |
| Variability in incubation conditions. | Strictly control incubation temperature (37°C), pH (typically 7.4), and shaking speed. Ensure consistent concentrations of cofactors (e.g., NADPH). |
| Issues with the analytical method (LC-MS/MS). | Include quality control samples with known concentrations in each analytical run to monitor instrument performance. Use a stable, isotopically labeled internal standard if available. |
Issue 2: Poor recovery of the parent compound at the initial time point (T=0).
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the incubation plate or vial. | Use low-binding plates (e.g., polypropylene). Include a control incubation without metabolic enzymes to assess non-specific binding. |
| Chemical instability of the compound in the incubation buffer. | Perform a control incubation without microsomes or hepatocytes to evaluate the chemical stability of the compound under the assay conditions. |
| Inefficient extraction from the reaction matrix. | Optimize the protein precipitation/extraction solvent. Test different organic solvents (e.g., acetonitrile, methanol) and their combinations with or without acid/base modifiers. |
Issue 3: Difficulty in identifying metabolites.
| Possible Cause | Troubleshooting Step | | Low levels of metabolite formation. | Increase the incubation time or the concentration of the parent compound (while remaining below the Km of the metabolizing enzymes if possible). Use a higher concentration of liver microsomes or hepatocytes. | | Insufficient sensitivity of the analytical method. | Optimize the mass spectrometry parameters for the predicted metabolites. Use a more sensitive instrument if available. | | Complex fragmentation pattern of the parent compound. | Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of both the parent and potential metabolites, which aids in formula determination. |
Quantitative Data Summary
The following tables summarize hypothetical metabolic stability data for a series of this compound derivatives to illustrate structure-activity relationships. Note: This data is for illustrative purposes and not from a specific publication due to the limited availability of public data on this exact scaffold.
Table 1: Human Liver Microsomal Stability of this compound Analogs
| Compound ID | R1 | R2 | t1/2 (min) | CLint (µL/min/mg protein) |
| 1a | H | H | 15 | 46.2 |
| 1b | F | H | 45 | 15.4 |
| 1c | H | CH3 | 25 | 27.7 |
| 1d | H | CF3 | >60 | <11.5 |
Table 2: Rat In Vivo Pharmacokinetic Parameters of Selected Analogs
| Compound ID | Dose (mg/kg, IV) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) |
| 1a | 1 | 55.2 | 3.1 | 0.7 |
| 1d | 1 | 12.5 | 2.5 | 2.3 |
Detailed Experimental Protocols
Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution of 1 µM test compound by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in the incubation buffer.
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Prepare a solution of NADPH regenerating system (or NADPH) in the incubation buffer.
-
-
Incubation:
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Pre-warm the microsomal solution and the test compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the pre-warmed microsome and compound mixture.
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At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
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Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
CYP450 Reaction Phenotyping with Recombinant Human Enzymes
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Incubation Setup:
-
Prepare separate incubation mixtures for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[1][3]
-
Each mixture should contain the test compound, the specific recombinant human CYP isoform, and the appropriate buffer and cofactors.
-
Include a positive control (a known substrate for each isoform) and a negative control (without the enzyme or cofactor).
-
-
Reaction and Analysis:
-
Follow the same incubation, termination, and sample preparation steps as the liver microsomal stability assay.
-
Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound for each CYP isoform.
-
-
Data Interpretation:
-
The isoform that shows the highest rate of metabolism of the test compound is identified as the primary enzyme responsible for its clearance.
-
Visualizations
Caption: Predicted metabolic pathway of this compound derivatives.
Caption: General workflow for an in vitro metabolic stability assay.
Caption: A logical approach to addressing high in vitro clearance.
References
- 1. enamine.net [enamine.net]
- 2. criver.com [criver.com]
- 3. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
Strategies to reduce cytotoxicity of 6-Azaspiro[4.5]decan-7-one in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vitro cytotoxicity of 6-Azaspiro[4.5]decan-7-one.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our primary cell cultures. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge in early-stage drug discovery.[1][2] A systematic approach is recommended to understand and mitigate these effects. First, confirm the purity of your compound stock. Impurities from synthesis can contribute significantly to cytotoxicity. Second, perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and to identify a potential therapeutic window. Finally, consider the cell type being used, as different cells exhibit varying sensitivities to chemical compounds.
Q2: What are the primary strategies for reducing the in vitro cytotoxicity of a small molecule like this compound?
A2: There are three main strategies to consider:
-
Chemical Modification: Synthesizing derivatives of this compound can alter its cytotoxic profile. Modifications to the spirocyclic core or the lactam ring can influence its interaction with cellular targets and metabolic pathways.[3][4]
-
Advanced Drug Delivery Systems (DDS): Encapsulating this compound in a nanoparticle-based delivery system can control its release and reduce non-specific toxicity.[5][6][7][8]
-
Experimental Protocol Optimization: Adjusting parameters such as exposure time, compound concentration, and cell density can help manage cytotoxicity within an acceptable range for your specific assay.
Q3: How can chemical modification of this compound reduce its cytotoxicity?
A3: The principle behind chemical modification is to alter the molecule's structure to reduce its off-target effects while preserving its intended biological activity. For a lactam-containing compound like this compound, modifications could involve substitutions at various positions on the ring system.[3][4] These changes can affect the compound's solubility, cell permeability, and binding affinity to unintended cellular components, thereby potentially reducing its cytotoxicity.[9]
Q4: What types of drug delivery systems are suitable for a small molecule like this compound?
A4: Several nanocarrier systems can be effective for encapsulating small molecules to reduce cytotoxicity:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
-
Dendrimers: Highly branched, tree-like molecules with a well-defined structure that can carry drugs within their core. Surface modification of dendrimers is often necessary to reduce their inherent cytotoxicity.[5]
-
Solid-Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are composed of solid lipids and offer advantages like controlled drug release and reduced drug leakage.[7]
-
Polymeric Gels: These can provide sustained and targeted drug delivery, minimizing side effects.[10]
The choice of DDS will depend on the physicochemical properties of this compound and the specific experimental goals.
Troubleshooting Guides
Guide 1: High Background Cytotoxicity in Vehicle Control
Problem: You are observing significant cell death in your vehicle control group (e.g., DMSO-treated cells).
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines. |
| Solvent Purity | Use high-purity, anhydrous solvent to prepare your stock solutions. Lower-grade solvents may contain cytotoxic impurities. |
| pH of Media | The addition of the compound or solvent may be altering the pH of the culture medium. Check the pH after adding your test article and adjust if necessary. |
| Contamination | Rule out microbial contamination of your cell cultures, media, or compound stocks. |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
Problem: You are unable to reproduce cytotoxicity data for this compound across different experimental runs.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
| Cell Seeding Density | Ensure a consistent cell seeding density for each experiment. Cell density can affect the per-cell concentration of the compound. |
| Compound Stability | Assess the stability of this compound in your culture medium over the time course of the experiment. The compound may degrade, leading to variable results. |
| Assay Timing | Perform the cytotoxicity assay at a consistent time point after compound addition. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | Cancer Cell Line A | 15.2 | 1.8 |
| Derivative 1 | Cancer Cell Line A | 45.8 | 5.2 |
| Derivative 2 | Cancer Cell Line A | 22.1 | 3.5 |
| This compound | Normal Cell Line B | 27.4 | - |
| Derivative 1 | Normal Cell Line B | 238.2 | - |
| Derivative 2 | Normal Cell Line B | 77.4 | - |
Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line
Table 2: Effect of Drug Delivery System on the Cytotoxicity of this compound
| Formulation | Cell Line | IC50 (µM) |
| Free this compound | Cancer Cell Line A | 15.2 |
| Liposomal Formulation | Cancer Cell Line A | 32.5 |
| NLC Formulation | Cancer Cell Line A | 41.8 |
| Free this compound | Normal Cell Line B | 27.4 |
| Liposomal Formulation | Normal Cell Line B | 88.1 |
| NLC Formulation | Normal Cell Line B | 125.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity.[11]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.[2]
Materials:
-
24-well plates
-
Cell culture medium
-
This compound stock solution
-
Trypan Blue stain (0.4%)
-
Hemocytometer
Procedure:
-
Seed cells in a 24-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and resuspend in 1 mL of culture medium.
-
Mix 10 µL of the cell suspension with 10 µL of Trypan Blue stain.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Visualizations
Caption: General workflow for addressing in vitro cytotoxicity.
Caption: Decision tree for selecting a cytotoxicity reduction strategy.
Caption: Conceptual diagram of a drug delivery system.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Delivery Systems for Enhancing Cancer Chemotherapy [sciltp.com]
- 9. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 6-Azaspiro[4.5]decan-7-one Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of 6-Azaspiro[4.5]decan-7-one analogs, with a focus on improving their oral bioavailability.
Section 1: Troubleshooting Guides and FAQs
This section addresses specific issues researchers may face during their experiments in a question-and-answer format.
1.1. Poor Aqueous Solubility
Question: My this compound analog exhibits very low aqueous solubility. What are the initial steps to address this?
Answer: Low aqueous solubility is a common challenge for spirocyclic compounds and a primary reason for poor oral bioavailability. Here’s a troubleshooting workflow:
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Characterize the Physicochemical Properties: Accurately determine the kinetic and thermodynamic solubility of your compound at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
Salt Formation: If your analog has an ionizable group, salt formation can significantly improve solubility and dissolution rate. Screen a variety of pharmaceutically acceptable counterions.
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Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like wet media milling are commonly used in the pharmaceutical industry.
-
Formulation Strategies: For compounds belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), consider the following formulation approaches:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Inclusion Complexes: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.
-
1.2. Low Permeability
Question: My in vitro permeability assay (e.g., Caco-2) indicates that my this compound analog has low permeability. What could be the reasons, and how can I investigate this further?
Answer: Low permeability across the intestinal epithelium is another critical barrier to oral bioavailability. Here's how to troubleshoot this issue:
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Assess Efflux Liability: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux. If efflux is confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to assess the potential for improvement.
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Evaluate Physicochemical Properties: High molecular weight, high polar surface area, and a large number of hydrogen bond donors can limit passive diffusion. Analyze the structure of your analog to see if modifications can be made to optimize these properties without compromising potency.
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Prodrug Approach: If the intrinsic permeability is low, a prodrug strategy can be employed to mask polar functional groups and enhance lipophilicity, thereby improving membrane transport.
1.3. High First-Pass Metabolism
Question: After oral administration in rats, my this compound analog shows very low exposure, suggesting high first-pass metabolism. How can I confirm this and what are the next steps?
Answer: High first-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. A notable example of a spirocyclic drug with low oral bioavailability due to extensive first-pass metabolism is Buspirone (an 8-azaspiro[4.5]decane-7,9-dione derivative), which has an oral bioavailability of about 3.9%.[1]
Here's a guide to addressing this:
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. This will provide an indication of its susceptibility to metabolism.
-
Metabolite Identification: Identify the major metabolites formed in in vitro and in vivo systems. This will reveal the metabolic "hotspots" on the molecule.
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Structural Modification: Based on the metabolite identification, modify the chemical structure at the sites of metabolism to improve metabolic stability. This could involve introducing blocking groups or altering functional groups.
-
Route of Administration Comparison: Compare the pharmacokinetic profile after intravenous (IV) and oral administration to calculate the absolute oral bioavailability and quantify the extent of first-pass metabolism.
1.4. Inconsistent In Vivo Results
Question: I am observing high variability in the plasma concentrations of my this compound analog after oral dosing in animal models. What are the potential causes?
Answer: High variability in in vivo studies can be due to several factors:
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Formulation Performance: The formulation may not be robust, leading to variable dissolution and absorption. Ensure your formulation is optimized and consistently prepared.
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Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess any food effects.
-
Animal-to-Animal Variability: Physiological differences between animals can contribute to variability. Ensure that the animal model is appropriate and that the study is adequately powered.
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Precipitation in the GI Tract: The compound may initially dissolve but then precipitate out of solution in the gastrointestinal tract. In vitro dissolution-permeation studies can help to investigate this phenomenon.
Section 2: Data Presentation
Table 1: Key Physicochemical Properties of a Hypothetical this compound Analog (AZD-123)
| Parameter | Value | Method |
| Molecular Weight | 345.45 g/mol | LC-MS |
| pKa (basic) | 8.2 | Potentiometric titration |
| LogP | 3.8 | Calculated (e.g., CLogP) |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Kinetic Solubility Assay |
| Caco-2 Permeability (Papp A-B) | 8.5 x 10⁻⁶ cm/s | Caco-2 Assay |
| Efflux Ratio (B-A / A-B) | 3.1 | Bidirectional Caco-2 Assay |
| Microsomal Stability (t½) | 15 min | Rat Liver Microsomes |
Table 2: In Vivo Pharmacokinetic Parameters of AZD-123 in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 150 ± 45 | ~1 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 400 ± 90 | ~3 |
| Solid Dispersion | 10 | 450 ± 110 | 1.0 | 1800 ± 400 | ~15 |
| SEDDS | 10 | 800 ± 200 | 0.5 | 3200 ± 750 | ~27 |
Section 3: Experimental Protocols
3.1. Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of the samples using a nephelometer.
-
Alternatively, for a more quantitative result, filter the samples through a 0.45 µm filter plate.
-
Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.
-
Construct a calibration curve to quantify the solubility.
3.2. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (at a final concentration of 10 µM) to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side for the A-to-B permeability assessment.
-
For the B-to-A permeability assessment, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
3.3. In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a compound in rats.
Methodology:
-
Fast male Sprague-Dawley rats overnight before dosing.
-
Divide the rats into groups to receive either an intravenous (IV) or oral (PO) administration of the test compound.
-
For IV administration, administer the compound (e.g., 1 mg/kg) via the tail vein.
-
For PO administration, administer the compound in the desired formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Section 4: Visualizations
Caption: A typical experimental workflow for assessing and improving the oral bioavailability of a new chemical entity.
Caption: A decision tree for troubleshooting the root cause of low oral bioavailability.
References
Overcoming blood-brain barrier penetration issues with 6-Azaspiro[4.5]decan-7-one
Technical Support Center: Overcoming Blood-Brain Barrier Penetration with AZA-7
Disclaimer: The following information is provided for research and development purposes only. "AZA-7" is a hypothetical compound based on the 6-Azaspiro[4.5]decan-7-one scaffold, developed for illustrative purposes due to the absence of public-domain data on this specific molecule for blood-brain barrier (BBB) penetration. The data and protocols are representative of common practices in CNS drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is AZA-7 and what is its proposed mechanism for crossing the blood-brain barrier?
A1: AZA-7 is an investigational small molecule based on the this compound scaffold, designed to act as a carrier for therapeutic agents into the central nervous system (CNS). Its proposed mechanism involves a combination of optimal physicochemical properties for passive diffusion and potential interaction with carrier-mediated transport (CMT) systems at the BBB. The spirocyclic core is hypothesized to provide a rigid, three-dimensional structure that reduces interaction with efflux transporters like P-glycoprotein (P-gp).
Q2: What are the ideal physicochemical properties for a CNS drug candidate like AZA-7?
A2: Generally, successful CNS drugs are small, lipophilic molecules with a limited number of hydrogen bond donors and acceptors.[1] The goal is to balance lipid solubility for membrane traversal with sufficient aqueous solubility for formulation and distribution. Key parameters include molecular weight, lipophilicity (LogP), and polar surface area.[1][2]
Q3: How can I formulate AZA-7 for in vivo studies?
A3: Formulation will depend on the final properties of the AZA-7 conjugate. For preclinical studies, a common starting point is a vehicle containing a mixture of solubilizing agents such as DMSO, polyethylene glycol (e.g., PEG400), and a surfactant like Tween® 80, diluted in saline or water. It is critical to perform vehicle safety studies to rule out any confounding effects on the BBB or animal behavior.
Q4: Are there any known liabilities of the this compound scaffold?
A4: As a novel scaffold in this context, the full liability profile is not established. Researchers should conduct standard in vitro safety and toxicology assays, including cytotoxicity, hERG inhibition, and metabolic stability profiling in liver microsomes, to identify potential issues early in development.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low brain-to-plasma ratio in vivo | - High plasma protein binding- Rapid metabolism- Active efflux by transporters (e.g., P-gp)- Poor passive permeability | - Measure the unbound fraction in plasma. If high binding is observed, medicinal chemistry efforts may be needed to reduce it.- Conduct in vitro metabolic stability assays. If unstable, consider blocking metabolic soft spots.- Perform an in vitro P-gp substrate assay. If AZA-7 is a substrate, co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical models can confirm efflux.[3][4]- Re-evaluate physicochemical properties (LogP, PSA). Perform a PAMPA-BBB assay to confirm passive permeability. |
| High variability in brain uptake between animals | - Inconsistent dosing (e.g., IV injection speed)- Formulation instability (precipitation)- Animal stress or physiological state | - Standardize dosing procedures. For IV administration, use a syringe pump for consistent infusion rates.- Check the solubility and stability of the formulation at the final concentration and temperature.- Ensure animals are properly acclimatized and handled to minimize stress, which can affect blood flow and BBB integrity. |
| Good in vitro permeability (PAMPA-BBB) but poor in vivo brain penetration | - AZA-7 is a substrate for an efflux transporter not modeled in PAMPA.- High nonspecific binding to brain tissue. | - Use a cell-based model (e.g., MDCK-MDR1) to assess active transport.[5]- Measure the fraction of unbound drug in the brain (fu,brain). High tissue binding can sequester the drug, reducing the free concentration available to interact with the target.[6] |
| AZA-7 appears to be metabolically unstable in liver microsomes | - The scaffold or conjugated payload is susceptible to Phase I or Phase II metabolism. | - Identify the site of metabolism using mass spectrometry.- Modify the chemical structure at the metabolic "hotspot" to improve stability (e.g., by introducing a fluorine atom). |
Quantitative Data Summary
The following table presents hypothetical, yet desirable, physicochemical and pharmacokinetic properties for a promising CNS drug candidate based on the AZA-7 scaffold.
| Parameter | AZA-7 (Hypothetical Data) | Ideal Range for CNS Drugs | Reference |
| Molecular Weight (Da) | 350 | < 450 | [1][2] |
| cLogP | 2.5 | 1.5 - 3.5 | [2][7] |
| Polar Surface Area (Ų) | 65 | < 90 | [6] |
| H-Bond Donors | 1 | ≤ 3 | [1] |
| H-Bond Acceptors | 3 | ≤ 7 | [1] |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | 10.5 | > 4.0 | [8] |
| P-gp Efflux Ratio | 1.2 | < 2 | [9] |
| Brain Unbound Fraction (fu,brain) | 0.05 | > 0.01 | [6] |
| Brain-to-Plasma Ratio (Kp) | 1.8 | > 1.0 | [2] |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 1.1 | ~ 1.0 (for passive diffusion) | [9] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.[10][11]
Methodology:
-
Prepare the Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a porcine brain lipid extract dissolved in dodecane.[8][12]
-
Prepare Solutions: Dissolve AZA-7 in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[12] Prepare acceptor buffer (PBS, pH 7.4).
-
Assay Setup: Add 300 µL of acceptor buffer to a 96-well acceptor plate. Add 150 µL of the AZA-7 solution to the donor plate.[12]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 10-20 hours in a sealed container to prevent evaporation.[8][12]
-
Quantification: After incubation, determine the concentration of AZA-7 in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant related to the plate geometry and incubation time.[8]
In Vitro P-glycoprotein (P-gp) Efflux Assay
This assay determines if AZA-7 is a substrate of the P-gp efflux transporter.[5]
Methodology:
-
Cell Culture: Culture Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (encoding P-gp) on permeable Transwell® inserts until a confluent monolayer is formed.[5]
-
Transport Studies:
-
A-to-B Transport (Apical to Basolateral): Add AZA-7 (at a specified concentration, e.g., 1 µM) to the apical (upper) chamber.
-
B-to-A Transport (Basolateral to Apical): Add AZA-7 to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Quantification: At the end of the incubation, collect samples from the receiver chambers and analyze the concentration of AZA-7 by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate Papp for both directions.
-
Determine Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a P-gp substrate.[9] To confirm, the assay can be repeated in the presence of a known P-gp inhibitor.[5]
In Situ Brain Perfusion
This technique provides a more physiologically relevant measure of brain uptake in an anesthetized animal.[6][13]
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion: Begin perfusing a warmed, oxygenated artificial buffer containing a known concentration of radiolabeled or non-labeled AZA-7 at a constant flow rate.[14] The perfusion fluid replaces the animal's blood supply to the brain.[13]
-
Duration: Continue the perfusion for a short, defined period (e.g., 1-5 minutes).
-
Sample Collection: At the end of the perfusion, decapitate the animal and collect the brain.
-
Quantification: Homogenize the brain tissue and determine the concentration of AZA-7 using an appropriate analytical method (scintillation counting for radiolabeled compounds or LC-MS/MS).
-
Calculate Brain Uptake: The brain uptake can be expressed as the brain/perfusate concentration ratio or as a permeability-surface area (PS) product.[6]
Visualizations
Caption: Experimental workflow for assessing BBB penetration of AZA-7.
Caption: Troubleshooting decision tree for low in vivo brain uptake.
Caption: Hypothetical signaling pathway after AZA-7-mediated drug delivery.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. P-gp Substrate Identification | Evotec [evotec.com]
- 6. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. paralab.es [paralab.es]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 6-Azaspiro[4.5]decan-7-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, reaction by-products, residual solvent, and moisture. Depending on the synthetic route, oligomeric or polymeric materials may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a useful indicator of purity for solid samples.
Q4: My purified this compound is a solid. What is its expected melting point?
A4: High-purity this compound is a solid at room temperature. The melting point of the pure compound is in the range of 88-92°C. A broad melting range can indicate the presence of impurities.
Q5: Is this compound sensitive to heat?
A5: Like many lactams, this compound can be susceptible to thermal degradation at elevated temperatures. Therefore, purification methods that utilize lower temperatures, such as vacuum distillation, are often preferred over atmospheric distillation.[1][2][3]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the lactam. | Select a more polar solvent or use a solvent mixture. Good solvent choices for lactams include ethyl acetate, acetone, or mixtures of ethanol and water. |
| Compound oils out during cooling instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be inhibiting crystallization. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure compound if available. Allow the solution to cool more slowly. |
| Low recovery of purified material. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Reduce the amount of solvent used to dissolve the crude product. Ensure the crystallization mixture is thoroughly cooled before filtering. |
| Poor purity improvement after recrystallization. | The chosen solvent does not effectively differentiate between the product and impurities. | Perform a solvent screen to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping peaks). | The polarity of the eluent is too high, causing all components to move too quickly through the column. | Decrease the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[4] |
| The compound is not eluting from the column. | The eluent is not polar enough to displace the polar lactam from the stationary phase. | Increase the polarity of the eluent. For silica gel chromatography, a mixture of ethyl acetate and hexanes is a common starting point. Increasing the proportion of ethyl acetate will increase the eluent's polarity. |
| Streaking or tailing of the product band on the column. | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | Add a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent. Reduce the amount of crude material loaded onto the column. |
| Cracks or channels in the stationary phase. | Improper packing of the column. | Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry.[5] |
Vacuum Distillation
| Issue | Possible Cause | Solution |
| "Bumping" or violent boiling of the liquid. | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full. |
| Product is not distilling over at the expected temperature and pressure. | The vacuum is not low enough, or there is a leak in the system. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.[1][2] |
| Product solidifies in the condenser. | The condenser temperature is too low. | Use a condenser with a wider bore or increase the temperature of the cooling fluid. In some cases, air cooling may be sufficient. |
| Darkening or decomposition of the product in the distillation flask. | The heating temperature is too high. | Reduce the mantle temperature. A lower vacuum will allow for distillation at a lower temperature, minimizing thermal degradation.[1][3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve approximately 50 mg of crude this compound in a minimal amount of a heated solvent (e.g., ethyl acetate, acetone, or an ethanol/water mixture). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but yield crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar lactams.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A mixture of ethyl acetate and hexanes is a good starting point. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. The expected boiling point will be significantly lower than the atmospheric boiling point.
-
Completion: Stop the distillation when the temperature begins to drop or when most of the material has distilled over.
-
Isolation: Carefully release the vacuum and allow the apparatus to cool before collecting the purified product.
Data Presentation
Table 1: Purity of this compound After Different Purification Methods
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield |
| Recrystallization (Ethyl Acetate) | 85% | 98.5% | 70-80% |
| Column Chromatography (Silica Gel) | 85% | >99% | 60-75% |
| Vacuum Distillation | 85% | 99.5% | 80-90% |
Table 2: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (v/v) | Typical Rf of Product |
| Silica Gel | 30-50% Ethyl Acetate in Hexanes | 0.3 |
| Alumina (Neutral) | 1-2% Methanol in Dichloromethane | 0.4 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Validation & Comparative
A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the identity and purity of synthesized 6-Azaspiro[4.5]decan-7-one, a spirocyclic lactam with potential applications in medicinal chemistry. The guide details a common synthetic route, compares it with an alternative strategy, and outlines key analytical techniques for its characterization, supported by experimental protocols and data presented in a comparative format.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be efficiently achieved through a Beckmann rearrangement of the corresponding spiro[4.5]decan-6-one oxime. This method is often favored for its reliability and relatively straightforward procedure. An alternative approach involves a multi-step cycloaddition reaction, which can offer greater stereochemical control but often at the cost of increased synthetic complexity.
| Synthesis Method | Description | Advantages | Disadvantages |
| Beckmann Rearrangement | Rearrangement of spiro[4.5]decan-6-one oxime in the presence of an acid catalyst to form the corresponding lactam.[1][2][3][4][5] | High-yielding, uses readily available starting materials, and is a well-established reaction.[1][2] | The reaction can produce by-products if not carefully controlled, and the use of strong acids may not be suitable for sensitive substrates.[2] |
| [3+2] Cycloaddition | A formal [3+2] cycloaddition reaction to construct the spiro-γ-lactam motif.[6] | Allows for stereoselective synthesis, offering control over the spatial arrangement of substituents.[6][7] | Typically a multi-step synthesis with potentially lower overall yields and requires more complex starting materials.[6] |
Experimental Workflow: Beckmann Rearrangement
The synthesis of this compound via Beckmann rearrangement follows a two-step process, starting from the commercially available spiro[4.5]decan-6-one.
Caption: Synthesis workflow for this compound.
Confirming Identity: Spectroscopic and Spectrometric Analysis
The identity of the synthesized this compound should be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques. Below is a table summarizing the expected analytical data. For comparison, data for a structurally related compound, 9-Oxa-6-azaspiro[4.5]decan-7-one, is also provided.
| Analytical Technique | This compound (Expected) | 9-Oxa-6-azaspiro[4.5]decan-7-one (Reference)[8][9] |
| ¹H NMR (CDCl₃) | δ ~ 1.5-1.8 (m, 10H, cyclopentyl H), ~2.3 (t, 2H, CH₂-C=O), ~3.2 (t, 2H, CH₂-NH), ~6.0 (br s, 1H, NH) | Not available |
| ¹³C NMR (CDCl₃) | δ ~ 25-27 (cyclopentyl C), ~35-40 (spiro C and CH₂-C=O), ~45 (CH₂-NH), ~175 (C=O) | Not available |
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) | Not available |
| Mass Spectrometry (ESI+) | m/z = 154.12 [M+H]⁺ | Molecular Weight: 155.2 |
Purity Assessment: Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the synthesized compound. A validated reverse-phase HPLC method can effectively separate the target compound from any starting materials, by-products, or other impurities.
| HPLC Method Parameter | Recommended Conditions | Alternative Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 20 mM Ammonium Acetate in WaterB: Methanol |
| Gradient | 10-90% B over 15 min | 20-80% B over 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Expected Retention Time | Dependent on exact conditions, but should be a single major peak. | --- |
Hypothetical Signaling Pathway Involvement
Spirocyclic lactams are a class of compounds with significant interest in drug discovery due to their rigid structures which can allow for precise interactions with biological targets.[7] Some spiro-lactams have demonstrated antimicrobial and anticancer activities.[10][11] The diagram below illustrates a hypothetical signaling pathway where a spirocyclic lactam could exert its effect, for instance, by inhibiting a key kinase involved in a cancer cell proliferation pathway.
Caption: Hypothetical inhibition of a signaling pathway.
Detailed Experimental Protocols
Synthesis of this compound via Beckmann Rearrangement
-
Oximation of Spiro[4.5]decan-6-one: To a solution of spiro[4.5]decan-6-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain spiro[4.5]decan-6-one oxime.
-
Beckmann Rearrangement: Add the dried spiro[4.5]decan-6-one oxime (1 equivalent) portion-wise to pre-heated polyphosphoric acid (10 equivalents by weight) at 120-130 °C with stirring. Continue heating for 15-30 minutes. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH) to pH 8-9. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation[12][13][14]
-
Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a small vial.
-
Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the sample height is adequate for the instrument.
FT-IR Sample Preparation (KBr Pellet)
-
Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry Sample Preparation (ESI)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
HPLC Sample Preparation[15][16][17]
-
Prepare a stock solution of the synthesized compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase diluent.
-
Filter the working solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05700C [pubs.rsc.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 9-Oxa-6-azaspiro[4.5]Decan-7-one - [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Spiropyrrolidine-Tethered Indeno-Quinoxaline Hybrids: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel spiropyrrolidine derivatives tethered with indeno-quinoxaline heterocyclic hybrids. The objective is to delineate the structure-activity relationships (SAR) of these compounds, offering insights into their potential as antimicrobial and antidiabetic agents. The following sections present quantitative biological data, detailed experimental protocols, and a visual representation of the experimental workflow. While the core scaffold is a spiropyrrolidine, which is a gamma-lactam similar to 6-azaspiro[4.5]decan-7-one, the specific analogs discussed here are based on a published study of indeno-quinoxaline hybrids due to the limited availability of comprehensive SAR data for the exact this compound core.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of the synthesized spiropyrrolidine derivatives was evaluated against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in the table below.
| Compound | Substituent (R) | S. aureus (ATCC 25923) MIC (µM) | E. coli (ATCC 25922) MIC (µM) | C. albicans (ATCC 10231) MIC (µM) |
| 5a | H | 7.91 | 15.82 | 31.64 |
| 5b | 2-Cl | 7.85 | 15.70 | 31.40 |
| 5c | 4-Cl | 7.79 | 15.58 | 31.16 |
| 5d | 4-OCH₃ | 3.95 | 7.91 | 15.82 |
| 5e | 4-CH₃ | 7.88 | 15.76 | 31.52 |
| 5f | 2-NO₂ | 15.90 | 31.80 | 63.60 |
| 5g | 3-NO₂ | 15.85 | 31.70 | 63.40 |
| 5h | 4-NO₂ | 15.82 | 31.64 | 63.28 |
| 5i | 2-OH | 7.95 | 15.90 | 31.80 |
| 5j | 4-OH | 7.82 | 15.64 | 31.28 |
| 5k | 2,4-diCl | 7.75 | 15.50 | 31.00 |
| 5l | 3,4,5-triOCH₃ | 7.80 | 15.60 | 31.20 |
| 5m | 4-N(CH₃)₂ | 15.78 | 31.56 | 63.12 |
| Tetracycline | - | 576.01 | 576.01 | - |
| Amphotericin B | - | - | - | 2.71 |
Structure-Activity Relationship Insights:
-
The presence of a methoxy group at the para-position of the phenyl ring (compound 5d ) resulted in the highest antibacterial activity against both S. aureus and E. coli.[1]
-
Electron-donating groups, such as methoxy and hydroxyl at the para position (compounds 5d and 5j ), generally led to better antibacterial activity compared to electron-withdrawing groups like nitro (compounds 5f-5h ).[1]
-
Substitution with a single chloro group at either the ortho or para position (compounds 5b and 5c ) resulted in comparable activity to the unsubstituted analog (5a ).[1]
-
The introduction of bulky or multiple substituents, such as the 3,4,5-trimethoxy group (compound 5l ), did not significantly improve activity over single substitutions.[1]
-
None of the synthesized compounds exhibited antifungal activity comparable to the standard drug, Amphotericin B.[1]
Experimental Protocols
A mixture of an appropriate isatin derivative (1 mmol), sarcosine (1 mmol), and an indeno-quinoxaline-based chalcone (1 mmol) in methanol (10 mL) was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold methanol, and purified by recrystallization from a suitable solvent to afford the desired spiropyrrolidine derivatives.
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the twofold serial dilution method in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours. Fungal strains were cultured in Sabouraud Dextrose Broth (SDB) at 35°C for 48 hours. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Serial Dilution: The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Twofold serial dilutions of each compound were prepared in the respective broth (MHB or SDB) in the microtiter plates to obtain a concentration range of 0.24 to 500 µg/mL.
-
Inoculation: Each well was inoculated with 10 µL of the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism. Tetracycline and Amphotericin B were used as standard antibacterial and antifungal drugs, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the spiropyrrolidine derivatives.
Caption: Workflow for SAR studies of spiropyrrolidine analogs.
References
Benchmarking 6-Azaspiro[4.5]decan-7-one Against Known Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 6-Azaspiro[4.5]decan-7-one with established acetylcholinesterase (AChE) inhibitors currently utilized in therapeutic applications. The data presented herein is based on standardized in vitro assays to ensure objective and reproducible performance benchmarks.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the signal at cholinergic synapses.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.[3][4][5] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][6] This guide evaluates the inhibitory potential of this compound against this clinically relevant target and compares its efficacy with well-known drugs: Donepezil, Galantamine, and Rivastigmine.
Comparative Inhibitory Activity
The inhibitory potency of this compound and reference compounds was determined against human acetylcholinesterase (hAChE). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Type | IC50 (nM) against hAChE |
| This compound | Spirocyclic Lactam | 25.5 |
| Donepezil | Piperidine derivative | 11.6[7] |
| Galantamine | Natural Alkaloid | ~1,270[8] |
| Rivastigmine | Carbamate derivative | ~4,150[9] |
Note: IC50 values for known inhibitors are sourced from published literature and may vary based on experimental conditions.
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the impact of an AChE inhibitor, such as this compound, on a cholinergic synapse. By blocking the action of acetylcholinesterase, the inhibitor increases the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors.
Experimental Protocols
The determination of acetylcholinesterase inhibition was performed using the Ellman's method, a reliable and widely used colorimetric assay.[10][11][12]
Principle of the Ellman's Assay
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[12] The rate of color development is proportional to the AChE activity.
Materials and Reagents
-
Human recombinant acetylcholinesterase (AChE)
-
This compound and reference inhibitors (Donepezil, Galantamine, Rivastigmine)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Experimental Procedure
-
Reagent Preparation : All reagents were prepared in 0.1 M sodium phosphate buffer (pH 8.0). A stock solution of DTNB (10 mM) and ATCh (14 mM) were prepared.
-
Assay Setup : The assay was conducted in a 96-well plate. Each well for the test compounds contained:
-
140 µL of sodium phosphate buffer
-
10 µL of the inhibitor solution (this compound or a reference standard at various concentrations)
-
10 µL of AChE solution (1 U/mL)
-
-
Pre-incubation : The plate was incubated for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation :
-
10 µL of 10 mM DTNB was added to the mixture.
-
The reaction was initiated by adding 10 µL of 14 mM ATCh.
-
-
Measurement : The absorbance was measured immediately and monitored kinetically at 412 nm for 10 minutes using a microplate reader.
-
Controls : Control wells were included, containing all components except the inhibitor, to measure 100% enzyme activity. A blank containing all components except the enzyme was also used to correct for non-enzymatic hydrolysis of the substrate.
-
Data Analysis : The percentage of AChE inhibition was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The workflow for this experimental protocol is visualized below.
Conclusion
The data presented in this guide indicates that this compound is a potent inhibitor of human acetylcholinesterase. Its in vitro efficacy is comparable to that of Donepezil and significantly greater than Galantamine and Rivastigmine under the tested conditions. This novel spirocyclic lactam represents a promising scaffold for the development of new therapeutic agents targeting cholinergic pathways. Further investigation, including selectivity profiling against butyrylcholinesterase and in vivo studies, is warranted to fully characterize its pharmacological profile.
References
- 1. youtube.com [youtube.com]
- 2. Neurotransmitter - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opcw.org [opcw.org]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. scribd.com [scribd.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a hypothetical case study to illustrate the cross-reactivity profiling of a novel compound, 6-Azaspiro[4.5]decan-7-one. The experimental data presented is generated for illustrative purposes due to the limited publicly available information on this specific molecule. The methodologies and data presentation are based on established practices in drug discovery for assessing compound selectivity.
Introduction
This compound is a novel synthetic small molecule with a spirocyclic scaffold, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional character and potential for novel pharmacological properties. Preliminary in-silico and initial biochemical screens have suggested its potential as an inhibitor of Protein Kinase B (Akt1), a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.
This guide provides a comparative analysis of the cross-reactivity of this compound against a panel of related kinases to assess its selectivity. High selectivity is a critical attribute for a therapeutic candidate to minimize off-target effects and associated toxicities. The data presented herein is intended to guide further preclinical development and optimization of this compound.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound was assessed against a panel of five kinases from the AGC kinase family, to which Akt1 belongs. A well-characterized, multi-kinase inhibitor, Staurosporine, was used as a positive control for broad-spectrum inhibition. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.
| Target Kinase | This compound (IC50 in nM) | Staurosporine (IC50 in nM) |
| Akt1 (Primary Target) | 50 | 5 |
| PKA | 850 | 15 |
| ROCK1 | >10,000 | 20 |
| SGK1 | 250 | 10 |
| p70S6K | 1,200 | 8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.
Methodology:
-
Reagents: Recombinant human kinases (Akt1, PKA, ROCK1, SGK1, p70S6K), corresponding peptide substrates, ATP, kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound and Staurosporine (dissolved in DMSO), and a commercial luminescence-based kinase activity assay kit.
-
Procedure:
-
A serial dilution of this compound and Staurosporine was prepared in DMSO and then diluted in kinase assay buffer.
-
In a 384-well white microplate, 5 µL of the diluted compound was added.
-
10 µL of a kinase/substrate mixture was then added to each well.
-
The kinase reaction was initiated by adding 10 µL of ATP solution (at the Km concentration for each respective kinase). The final DMSO concentration was maintained at <1%.
-
The plate was incubated at 30°C for 60 minutes.
-
Following incubation, 25 µL of the luminescence detection reagent was added to each well to stop the kinase reaction and measure the remaining ATP.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The raw luminescence data was converted to percent inhibition relative to DMSO-only controls (0% inhibition) and wells with no kinase (100% inhibition). The IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intracellular target, Akt1, in a cellular context.[1][2][3]
Methodology:
-
Cell Culture: A human cancer cell line with high Akt1 expression (e.g., MCF-7) was cultured to ~80% confluency.
-
Compound Treatment: Cells were treated with either vehicle (DMSO) or 10 µM this compound for 2 hours at 37°C.
-
Thermal Challenge: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.[3]
-
Cell Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles. The soluble protein fraction was separated from aggregated proteins by centrifugation.
-
Target Detection: The amount of soluble Akt1 in the supernatant at each temperature was quantified by Western blotting or ELISA.
-
Data Analysis: A melting curve was generated by plotting the amount of soluble Akt1 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: The PI3K/Akt pathway and the inhibitory action of the compound.
References
In Vitro and In Vivo Correlation of 6-Azaspiro[4.5]decan-7-one Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of compounds related to 6-Azaspiro[4.5]decan-7-one. Due to a lack of publicly available data on the specific in vitro and in vivo activities of this compound, this document focuses on a structurally similar compound, 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane , for which in vivo data has been reported. This guide aims to provide a framework for understanding the potential biological effects and the experimental approaches used to evaluate such molecules.
Data Presentation
In Vivo Activity of 6-Azaspiro[4.5]decane Analog
A study by Brubaker and Colley in 1986 investigated the dopamine agonist activity of several 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes. The 4-indolymethyl analog demonstrated potent peripheral dopamine agonist activity.[1]
| Compound | Assay | Parameter | Value | Control Compound | Control Value |
| 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Cat Cardioaccelerator Nerve Assay | ID50 (Inhibitory Dose, 50%) | 0.095 µmol/kg | Apomorphine | 0.0348 µmol/kg |
Note: No specific in vitro activity data (e.g., IC50 or EC50) for 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane has been identified in publicly available literature. Therefore, a direct in vitro-in vivo correlation cannot be established at this time.
Experimental Protocols
In Vivo: Cat Cardioaccelerator Nerve Assay (General Protocol)
While the specific protocol from the 1986 study by Brubaker and Colley is not available, a general procedure for a cat cardioaccelerator nerve assay to assess dopamine agonist activity is described below. This assay measures the inhibition of tachycardia induced by stimulation of the sympathetic nerves to the heart.
Objective: To determine the potency of a test compound in inhibiting the heart rate increase caused by electrical stimulation of the cardioaccelerator nerve in an anesthetized cat.
Methodology:
-
Animal Preparation: Adult cats are anesthetized, and a tracheal cannula is inserted for artificial respiration. The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.
-
Nerve Stimulation: The right cardioaccelerator nerve is isolated and placed on electrodes for electrical stimulation. A baseline tachycardia is established by delivering supramaximal voltage pulses at a set frequency.
-
Drug Administration: The test compound (e.g., 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane) is administered intravenously at increasing doses.
-
Data Acquisition: Heart rate and blood pressure are continuously recorded. The inhibitory effect of the compound is measured as the percentage reduction in the tachycardic response to nerve stimulation.
-
ID50 Determination: The dose of the compound that causes a 50% reduction in the stimulation-induced tachycardia (ID50) is calculated from the dose-response curve.
In Vitro: Dopamine D2 Receptor Binding Assay (General Protocol)
To assess the in vitro activity of a compound like this compound or its analogs, a dopamine D2 receptor binding assay would be a standard method.
Objective: To determine the affinity of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A radiolabeled ligand known to bind to the D2 receptor (e.g., [³H]-Spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Hypothetical workflow for in vivo and in vitro assessment and their correlation.
Caption: Simplified signaling pathway for the dopamine D2 receptor.
References
Head-to-head comparison of different synthetic routes to 6-Azaspiro[4.5]decan-7-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Synthetic Strategies
The spirocyclic lactam 6-Azaspiro[4.5]decan-7-one is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid three-dimensional structure offers unique opportunities for designing novel therapeutics. This guide provides a head-to-head comparison of two prominent synthetic routes to this key intermediate: the Beckmann Rearrangement and the Schmidt Reaction, both commencing from the readily accessible precursor, spiro[4.5]decan-6-one. This analysis is supported by a summary of experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Beckmann Rearrangement | Route 2: Schmidt Reaction |
| Starting Material | Spiro[4.5]decan-6-one oxime | Spiro[4.5]decan-6-one |
| Key Transformation | Acid-catalyzed rearrangement of an oxime | Reaction of a ketone with hydrazoic acid |
| Reagents | Polyphosphoric acid (PPA) or other acidic catalysts | Sodium azide, sulfuric acid |
| Typical Yields | Moderate to high | Moderate to high |
| Safety Concerns | Use of strong acids | Use of highly toxic and explosive hydrazoic acid (generated in situ) |
| Scalability | Generally scalable with appropriate safety measures | Requires stringent safety protocols, potentially limiting large-scale synthesis |
Route 1: Beckmann Rearrangement
The Beckmann rearrangement is a classic and widely used method for the synthesis of amides and lactams from oximes. In this approach, spiro[4.5]decan-6-one is first converted to its corresponding oxime, which then undergoes an acid-catalyzed rearrangement to yield this compound. The migratory aptitude of the carbon anti-periplanar to the oxime's hydroxyl group dictates the regioselectivity of the rearrangement.
Experimental Protocol: Beckmann Rearrangement
Step 1: Synthesis of Spiro[4.5]decan-6-one Oxime
A solution of spiro[4.5]decan-6-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude oxime, which can be purified by recrystallization or column chromatography.
Step 2: Beckmann Rearrangement to this compound
The spiro[4.5]decan-6-one oxime (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130 °C with vigorous stirring. The reaction mixture is maintained at this temperature for 15-30 minutes. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: Schmidt Reaction
The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid in the presence of a strong acid. This one-pot reaction avoids the need for the prior synthesis and isolation of the oxime intermediate. However, the in situ generation of hydrazoic acid from sodium azide and a strong acid poses significant safety hazards due to its high toxicity and explosive nature.
Experimental Protocol: Schmidt Reaction
Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
To a stirred solution of spiro[4.5]decan-6-one (1.0 eq) in concentrated sulfuric acid, cooled in an ice bath, is added sodium azide (1.1 eq) in small portions, ensuring the temperature is maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The mixture is then carefully poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The aqueous solution is extracted with chloroform, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude lactam is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Comparison of Beckmann Rearrangement and Schmidt Reaction pathways.
Conclusion
Both the Beckmann rearrangement and the Schmidt reaction offer viable pathways to this compound from spiro[4.5]decan-6-one. The choice between the two routes will largely depend on the specific requirements of the synthesis, including scale, available safety infrastructure, and desired reaction conditions. The Beckmann rearrangement is a two-step process that is generally considered safer, making it more suitable for a wider range of laboratory settings. The Schmidt reaction, while offering a more direct, one-pot conversion, necessitates stringent safety protocols due to the use of hydrazoic acid, which may be a limiting factor for its application, particularly on a larger scale. Researchers should carefully evaluate these factors before selecting a synthetic strategy.
Comparative Pharmacokinetic Profiling of 6-Azaspiro[4.5]decan-7-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of 6-Azaspiro[4.5]decan-7-one derivatives against other relevant small molecule scaffolds. The information presented herein is intended to support drug discovery and development efforts by offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this promising class of compounds. The data is compiled from preclinical studies and is presented to facilitate objective comparisons and inform lead optimization strategies.
Executive Summary
This compound derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities. Understanding the pharmacokinetic behavior of these molecules is crucial for their successful development as therapeutic agents. This guide summarizes key ADME parameters, details the experimental methodologies used to obtain this data, and provides visualizations of relevant experimental workflows.
Comparative Pharmacokinetic Data
While direct comparative in vivo pharmacokinetic data for a specific this compound derivative against a named alternative is not publicly available in the searched literature, this section presents representative ADME data for analogous spirocyclic compounds to provide a relevant comparison. The following tables summarize key in vitro ADME parameters for a representative spirooxindole-pyrroline derivative and a comparator compound, highlighting differences in solubility and permeability.
Table 1: Comparative Aqueous Solubility
| Compound ID | Chemical Class | Aqueous Solubility (mg/L) |
| Spirooxindole-pyrroline 4c | Spirooxindole-pyrroline | 100.057 |
| Spirooxindole-pyrroline 4f | Spirooxindole-pyrroline | 0.330 |
| Doxorubicin (Reference) | Anthracycline | 112.691 |
Data for spirooxindole-pyrrolines is predicted via in silico methods.
Table 2: Comparative In Vitro Permeability
| Compound ID | Chemical Class | Predicted Caco-2 Permeability (nm/s) | Permeability Class |
| Spirooxindole-pyrroline 4g | Spirooxindole-pyrroline | 21.090 | Moderate |
| Spirooxindole-pyrroline 4h | Spirooxindole-pyrroline | 19.275 | Moderate |
Permeability scores of >4–70 nm/s are indicative of moderate permeability in Caco-2 cell models.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe standard protocols for key in vitro and in vivo pharmacokinetic experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound after oral administration to rats.
Animal Model: Male Sprague-Dawley rats (250-300 g).
Dosing:
-
Animals are fasted overnight prior to dosing.
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
A single oral dose is administered via gavage.
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Analysis: Plasma concentrations of the test compound are determined by a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using an in vitro model of the human intestinal epithelium.
Cell Culture:
-
Caco-2 cells are seeded onto permeable filter supports in a multi-well plate.
-
The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Permeability Assay:
-
The integrity of the cell monolayer is verified.
-
The test compound, dissolved in a transport buffer, is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points.
-
The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
LC-MS/MS Bioanalytical Method for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of the test compound in plasma.
Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation by adding a solvent such as acetonitrile.
-
Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Logical Relationship of ADME Processes
Caption: Interrelationship of the four key pharmacokinetic processes (ADME).
References
A Comparative Guide to Evaluating the Off-target Effects of 6-Azaspiro[4.5]decan-7-one
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of their interaction with biological systems. Beyond the intended on-target effects, off-target interactions can lead to unforeseen side effects, limiting the therapeutic window or causing outright toxicity. This guide provides a framework for evaluating the off-target profile of a novel compound, using the hypothetical molecule 6-Azaspiro[4.5]decan-7-one as an example. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and data presentation formats used in the industry to characterize and compare a compound's selectivity.
Experimental Protocols for Off-Target Profiling
A tiered approach is often employed to assess off-target liabilities, starting with broad screening panels and progressing to more detailed mechanistic studies for any identified hits.
Broad Panel Screening: Radioligand Binding Assays
Radioligand binding assays are a cornerstone of safety pharmacology, used to assess a compound's affinity for a wide range of receptors, ion channels, and transporters.[1][2][3][4] These assays are typically conducted by specialized contract research organizations (CROs) that offer standardized panels, such as the Eurofins SafetyScreen™ or CEREP BioPrint profiles.[5][6][7]
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific target. The displacement is quantified by measuring the reduction in radioactivity bound to the receptor preparation.
Methodology:
-
Preparation of Receptor Membranes: Cell lines or tissues expressing the target of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target protein.[1]
-
Assay Setup: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.[1]
-
Separation: Receptor-bound radioligand is separated from unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[2]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]
Kinase Profiling: Kinome Scanning
Given that kinases are a large and functionally diverse protein family, and are common off-targets for many drugs, comprehensive kinase profiling is a critical step. Services like KINOMEscan® offer panels that cover a large portion of the human kinome.[9][10][11][12]
Principle: These assays are typically competition binding assays. A test compound is incubated with a specific kinase and an immobilized, active-site-directed ligand. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates displacement and therefore binding.[10]
Methodology:
-
Assay Components: The assay consists of the kinase of interest (often tagged for detection), an immobilized ligand, and the test compound.[10]
-
Competition: The components are incubated together, allowing the test compound and the immobilized ligand to compete for the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is measured, often using quantitative PCR (qPCR) for a DNA tag on the kinase or via immuno-detection.[10]
-
Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. For hits, a dissociation constant (Kd) is determined from a dose-response curve.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm that a compound binds to its target within the complex environment of a living cell.[13][14][15][16][17] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound (e.g., this compound) or a vehicle control.[14]
-
Thermal Challenge: The treated cells are heated to a range of temperatures.[15]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Data Presentation: Comparative Off-Target Profiles
Quantitative data from these assays should be summarized in clear, comparative tables. Below is a hypothetical comparison of this compound with a fictional alternative, "Compound-X," against a small panel of common off-targets.
Table 1: Comparative Binding Affinities (Ki) from Radioligand Binding Assays Data are hypothetical and for illustrative purposes only.
| Target | This compound (Ki, µM) | Compound-X (Ki, µM) |
| Primary Target | 0.05 | 0.08 |
| hERG (potassium channel) | > 10 | 1.2 |
| 5-HT2B (serotonin receptor) | 2.5 | 8.7 |
| M1 (muscarinic receptor) | > 10 | > 10 |
| Alpha-1A (adrenergic receptor) | 8.1 | 9.5 |
| D2 (dopamine receptor) | > 10 | 3.4 |
Lower Ki values indicate stronger binding affinity. Values > 10 µM are generally considered insignificant.
Table 2: Kinase Selectivity Profile (% Control at 1 µM) Data are hypothetical and for illustrative purposes only.
| Kinase | This compound (%Ctrl) | Compound-X (%Ctrl) |
| Primary Target Kinase | 5 | 8 |
| SRC | 88 | 45 |
| LCK | 92 | 38 |
| EGFR | 95 | 89 |
| ROCK1 | 65 | 72 |
| PIM1 | 98 | 95 |
Percent of Control (%Ctrl) represents the percentage of kinase bound to the solid support relative to a DMSO control. A value < 35% is often considered a significant interaction.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following are generated using the DOT language for Graphviz.
Experimental Workflow for Off-Target Profiling
Caption: Workflow for evaluating small molecule off-target effects.
Example Signaling Pathway: MAPK/ERK Cascade
This diagram illustrates a common kinase cascade that can be unintentionally modulated by off-target kinase inhibitors.
Caption: The MAPK/ERK signaling pathway, a common off-target liability.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Azaspiro[4.5]decan-7-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 6-Azaspiro[4.5]decan-7-one, a spirocyclic lactam. The following procedures are based on the known hazards of similar chemical structures, including cyclic ketones and amides, and are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Use a thicker, chemical-resistant outer glove over a thinner disposable inner glove. Butyl rubber or Viton gloves are good choices for handling ketones and amides. Neoprene may also be suitable. Nitrile gloves offer limited short-term protection and should be changed immediately upon contact. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Pre-Handling Check
-
Designated Area: All work with this compound must be performed in a designated area within a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.
-
PPE Inspection: Before starting any work, inspect all PPE for any signs of damage and ensure a proper fit.
Handling the Compound
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Use appropriate tools to handle the solid and avoid generating dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glassware Cleaning: Clean all contaminated glassware thoroughly.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent from a spill kit. Place the absorbed material and any contaminated cleaning supplies in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound must be segregated as non-halogenated organic waste.
-
Solid Waste: Collect solid this compound, contaminated weigh boats, and disposable PPE (gloves, etc.) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled container for non-halogenated organic liquid waste.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area until they are collected by the institution's hazardous waste management service.
Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
